Carbostyril 165
Description
The exact mass of the compound 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-(dimethylamino)-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKOWLGYNIFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067177 | |
| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26078-23-9 | |
| Record name | 7-Dimethylamino-4-methyl-2-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dimethylamino)-4-methyl-carbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbostyril 165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-4-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC8LHS2S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carbostyril 165 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165, also known by its systematic name 7-(dimethylamino)-4-methylquinolin-2(1H)-one, is a heterocyclic organic compound belonging to the carbostyril class. While the carbostyril scaffold is found in various biologically active molecules and natural products, this compound is predominantly recognized and utilized for its properties as a fluorescent dye.[1] This technical guide provides a detailed overview of the chemical and physical properties, structure, synthesis, and spectral characteristics of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound for its fluorescent labeling capabilities or as a potential building block for more complex molecules.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimates based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Melting Point | 265-266 °C | [2] |
| Boiling Point | 340.37 °C (estimated) | [1] |
| Density | 1.0838 g/cm³ (estimated) | [1] |
| Solubility | 10 mM in DMSO | [3] |
| pKa | 11.45 ± 0.70 (predicted) | [2] |
| Flash Point | 199.6 °C | [1] |
| Refractive Index | 1.6660 (estimated) | [1] |
| Appearance | Yellow glittering fine crystalline powder | [2] |
Chemical Structure
This compound possesses a quinolin-2(1H)-one core, which is a bicyclic aromatic structure containing a benzene ring fused to a pyridin-2-one ring. The structure is further functionalized with a dimethylamino group at the 7-position and a methyl group at the 4-position.
Chemical Identifiers:
-
CAS Number: 26078-23-9[1]
-
Synonyms: 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, 7-Dimethylamino-4-methylcarbostyril, 7-Dimethylamino-2-hydroxy-4-methylquinoline[1]
-
SMILES: CC1=CC(=O)NC2=CC=C(C=C12)N(C)C[3]
-
InChIKey: LHWKOWLGYNIFSM-UHFFFAOYSA-N
Caption: 2D Chemical Structure of this compound.
Synthesis and Purification
Caption: Plausible synthetic workflow for this compound.
Representative Experimental Protocol (Generalized)
Step 1: Condensation
-
To a solution of 3-(dimethylamino)aniline in a suitable solvent (e.g., toluene), add an equimolar amount of ethyl acetoacetate.
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 3-((3-(dimethylamino)phenyl)amino)but-2-enoate.
Step 2: Cyclization
-
The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (typically >200 °C) to induce thermal cyclization.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.
-
The crude product is collected by filtration.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[2] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic and Fluorescent Properties
This compound is primarily characterized by its strong fluorescence. The key spectroscopic data are summarized below.
| Spectroscopic Property | Value |
| Excitation Wavelength (λex) | 351/364 nm |
| Emission Wavelength (λem) | >400 nm |
While specific NMR, IR, and mass spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.
-
¹H NMR: Signals corresponding to the aromatic protons on the quinolinone core, the methyl protons, and the N,N-dimethyl protons would be expected.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons of the methyl and dimethylamino groups would be present.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, C=O stretch of the lactam, and C-N stretches would be observed.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 202.25.
Caption: Jablonski diagram illustrating fluorescence.
Biological Activity and Signaling Pathways
To date, there is a lack of published scientific literature detailing specific biological activities or signaling pathway interactions for this compound in the context of drug development. Its primary application remains as a fluorescent dye for in vitro studies and as a component in the development of fluorescent probes. Therefore, a diagram of a biological signaling pathway involving this compound cannot be provided.
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols.
-
Hazard Statements: May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. Harmful to aquatic life with long-lasting effects.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If on skin, wash with plenty of water.[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications
The principal application of this compound is as a fluorescent dye. Its electronically neutral nature and strong fluorescence make it suitable for various applications, including:
-
Fluorescent Labeling: It can be used to label biomolecules for imaging and tracking in biological systems.
-
Fluorescent Probes: this compound can serve as a core fluorophore in the design of probes for detecting specific analytes or changes in the cellular environment.
-
Material Science: Its fluorescent properties are also of interest in the development of advanced materials with specific optical properties.
References
Carbostyril 165 (CAS No. 26078-23-9): A Technical Data Sheet
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of Carbostyril 165, a fluorescent dye also identified by its CAS number 26078-23-9. Due to the limited availability of in-depth public data, this guide summarizes the core physicochemical properties and known applications of the compound.
Chemical and Physical Properties
This compound, systematically named 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is an electronically neutral fluorescent dye.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 26078-23-9 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| Synonyms | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL, 7-DIMETHYLAMINO-2-HYDROXY-4-METHYLQUINOLINE | |
| Appearance | Yellow glittering fine crystalline powder | |
| Boiling Point | 340.37°C (rough estimate) | |
| Flash Point | 199.6°C | |
| Density | 1.0838 g/cm³ (rough estimate) | |
| Excitation Maximum (λex) | 351/364 nm | [1][2] |
| Emission Maximum (λem) | >400 nm | [1][2] |
| Solubility | 10 mM in DMSO |
Synthesis
Experimental Applications and Protocols
This compound is primarily documented as an electronically neutral fluorescent dye.[1][2] Its principal cited application is in electro-fluorescence polarization studies to investigate the interaction of fluorescent dyes with clay minerals in suspensions.
A specific, detailed experimental protocol for the use of this compound is not available in the reviewed literature. However, a general protocol for using a similar carbostyril derivative for cellular imaging can be adapted as a starting point.
General Staining Protocol with a Carbostyril Derivative (for illustrative purposes):
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Probe Preparation: Prepare a stock solution of the carbostyril dye (e.g., 1-10 mM in DMSO).
-
Staining Solution: Dilute the stock solution in an appropriate buffer or cell culture medium to the final working concentration (typically in the low micromolar range).
-
Incubation: Replace the cell culture medium with the staining solution and incubate for a specified period (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).
-
Washing: Gently wash the cells with fresh buffer or medium to remove the unbound dye.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths.
Note: This is a generalized protocol and would require optimization for this compound and the specific application.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. While the broader class of quinoline and carbostyril derivatives encompasses compounds with diverse biological activities, including anticancer and anti-inflammatory properties, no such studies have been reported for this specific molecule. For instance, a related quinoline derivative, 7-methyl-8-nitro-quinoline, has been shown to exhibit cytotoxicity against Caco-2 cell lines. Additionally, a different quinolinium compound, pyrvinium pamoate, has been reported to inhibit Akt phosphorylation. However, it is crucial to note that these findings are for structurally distinct molecules and cannot be directly extrapolated to this compound.
Visualizations
Due to the lack of detailed experimental workflows or any information on signaling pathways for this compound, no diagrams can be generated at this time. A generalized workflow for fluorescence microscopy is described in the experimental protocol section.
References
Carbostyril 165 molecular weight and formula
This technical guide provides a comprehensive overview of Carbostyril 165, a fluorescent dye with applications in scientific research. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental applications, and molecular characteristics.
Core Molecular Information
This compound, scientifically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a member of the carbostyril family of compounds, which are derivatives of quinolin-2(1H)-one. Its distinct structure imparts fluorescent properties that are leveraged in various detection and imaging methodologies.
Table 1: Molecular Formula and Weight of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O[1][2][3] |
| Molecular Weight | 202.25 g/mol [1][2][3] |
| CAS Number | 26078-23-9[1][2] |
| IUPAC Name | 7-(dimethylamino)-4-methyl-1H-quinolin-2-one |
| Synonyms | 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL, 7-(dimethylamino)-4-methyl-2-quinolone[1] |
Physicochemical and Fluorescent Properties
This compound is characterized as a yellow, glittering, fine crystalline powder. Its utility as a fluorescent probe is defined by its specific excitation and emission spectra.
Table 2: Physicochemical and Fluorescent Data for this compound
| Property | Value |
| Appearance | Yellow glittering fine crystalline powder |
| Melting Point | 265-266 °C[4] |
| Boiling Point (estimate) | 406.4 °C at 760 mmHg[4] |
| Flash Point (estimate) | 199.6 °C[1] |
| Solubility | 10 mM in DMSO[2] |
| Excitation Wavelength (Ex) | 351/364 nm[2] |
| Emission Wavelength (Em) | >400 nm[2] |
Experimental Applications and Protocols
The primary application of this compound stems from its nature as an electronically neutral fluorescent dye. While specific, detailed experimental protocols for this compound are not extensively published, general methodologies for similar fluorescent dyes in cell imaging can be adapted.
General Staining Protocol for Live and Fixed Cells
A general protocol, based on the use of structurally related fluorescent probes, can be employed for cell staining with this compound. Optimization of probe concentration and incubation times is recommended for specific cell types and experimental conditions.
-
Preparation of Staining Solution : Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock in an appropriate buffer (e.g., PBS for fixed cells, serum-free medium for live cells) to a final concentration of 1-10 µM.
-
Cell Staining :
-
For Live Cells : Incubate cells with the staining solution for 15-60 minutes at 37°C.
-
For Fixed Cells : After fixation and permeabilization, incubate cells with the staining solution for 15-30 minutes at room temperature.
-
-
Washing : To remove excess probe, wash the cells two to three times with the appropriate buffer.
-
Imaging : Mount the samples and visualize using a fluorescence microscope equipped with suitable filters for the excitation and emission wavelengths of this compound.
Signaling Pathways and Conceptual Frameworks
Currently, there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. Its function is primarily as a reporter molecule rather than a modulator of cellular signaling. The conceptual basis for its application as a fluorescent probe is illustrated below.
Caption: General principle of a fluorescent probe application.
The experimental workflow for utilizing a fluorescent dye like this compound in a cell imaging context follows a standardized procedure.
Caption: A typical workflow for cell staining and imaging experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Carbostyril 165: A Deep Dive into its Photophysical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Carbostyril 165, systematically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye notable for its electronically neutral character. This technical guide provides a comprehensive overview of the known photophysical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited publicly available data for this compound, comparative data for the closely related and well-characterized Carbostyril 124 is included to provide a more complete picture for researchers.
Core Photophysical Properties
This compound exhibits fluorescence with excitation maxima in the near-ultraviolet range, around 351-364 nm, and an emission that extends beyond 400 nm.[1][2] While specific quantitative data for key photophysical parameters of this compound are not extensively reported in the literature, the following table summarizes the available information and provides comparative values for Carbostyril 124 to offer a baseline for this class of compounds.
| Photophysical Parameter | This compound | Carbostyril 124 | Solvent |
| Absorption Maximum (λ_abs) | ~351-364 nm | 350 nm | Methanol |
| Emission Maximum (λ_em) | >400 nm | 440 nm | Methanol |
| Molar Extinction Coefficient (ε) | Data not available | 11,000 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φ_F) | Described as "very high" | 0.89 | Methanol |
| Excited-State Lifetime (τ) | Data not available | 3.9 ns | Ethanol |
Experimental Protocols
To aid researchers in the comprehensive characterization of this compound, the following are detailed methodologies for determining its key photophysical properties.
Determination of Absorption and Emission Spectra
-
Objective: To determine the wavelengths of maximum absorption and emission.
-
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The absorbance at the maximum should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectrum:
-
Record the absorption spectrum of the dilute solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum:
-
Using the fluorometer, excite the dilute solution at its λ_abs.
-
Scan the emission spectrum over a relevant wavelength range (e.g., 380-600 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Determination of Molar Extinction Coefficient (ε)
-
Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.
-
Methodology: This is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
Procedure:
-
Prepare a series of dilutions of this compound of known concentrations from the stock solution.
-
Measure the absorbance of each solution at the λ_abs.
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm).
-
Determination of Fluorescence Quantum Yield (Φ_F)
-
Objective: To measure the efficiency of the fluorescence process.
-
Methodology: The relative method, using a well-characterized standard, is commonly employed. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for this spectral region.
-
Procedure:
-
Prepare solutions of both the this compound sample and the quantum yield standard with absorbance values below 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Determination of Excited-State Lifetime (τ)
-
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
-
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.
-
Procedure:
-
A pulsed light source (e.g., a picosecond laser diode) excites the sample at its λ_abs.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive photophysical characterization of a fluorescent dye like this compound.
Caption: Experimental workflow for photophysical characterization.
References
The Photophysical Core of Carbostyril 165: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photophysical Properties of Carbostyril 165 and Analogs
The photophysical behavior of this compound is governed by an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group at the 7-position to the electron-accepting lactone group of the quinolone core. This ICT character is responsible for the significant solvent-dependent shifts in its fluorescence spectra.
Data Presentation
The following tables summarize the typical photophysical data for this compound and its close analogs in various solvents. It is important to note that the data for this compound are representative and extrapolated from the behavior of similar 7-aminocoumarin derivatives.
Table 1: Excitation (λ_ex) and Emission (λ_em) Maxima of Carbostyril Analogs in Different Solvents
| Solvent | Dielectric Constant (ε) | λ_ex (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~350 | ~410 | ~3800 |
| Toluene | 2.38 | ~355 | ~420 | ~4000 |
| Dichloromethane | 8.93 | ~360 | ~435 | ~4500 |
| Acetone | 20.7 | ~362 | ~450 | ~5000 |
| Acetonitrile | 37.5 | ~365 | ~460 | ~5400 |
| Ethanol | 24.6 | ~368 | ~470 | ~5700 |
| Methanol | 32.7 | ~370 | ~475 | ~5800 |
| Water | 80.1 | ~375 | ~490 | ~6300 |
Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F) of Carbostyril Analogs in Different Solvents
| Solvent | Φ_F | τ_F (ns) |
| Cyclohexane | ~0.85 | ~4.5 |
| Toluene | ~0.80 | ~4.2 |
| Dichloromethane | ~0.70 | ~3.8 |
| Acetone | ~0.60 | ~3.5 |
| Acetonitrile | ~0.50 | ~3.0 |
| Ethanol | ~0.40 | ~2.5 |
| Methanol | ~0.35 | ~2.2 |
| Water | ~0.10 | ~1.5 |
Note: The data presented in these tables are representative values for 7-aminocoumarin derivatives and are intended to illustrate the general trends for this compound. Actual values may vary.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key experiments. The following are detailed methodologies for these procedures.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelength of maximum absorption and emission in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions in each of the desired solvents to an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement:
-
Record the absorption spectrum of each solution using a UV-Vis spectrophotometer from 250 nm to 500 nm.
-
Use the respective pure solvent as a blank.
-
Identify and record the wavelength of maximum absorbance (λ_ex).
-
-
Emission Measurement:
-
Using a fluorometer, excite the sample at its absorption maximum (λ_ex).
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.
-
Identify and record the wavelength of maximum emission (λ_em).
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of fluorescence of this compound relative to a known standard.
Materials:
-
This compound solutions from the previous experiment
-
Quantum yield standard with known Φ_F in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Fluorometer
Procedure:
-
Standard Preparation: Prepare a series of dilutions of the quantum yield standard in the same solvent as the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the sample.
-
Fluorescence Measurement:
-
Measure the absorbance of the sample and standard solutions at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of the sample and each standard solution.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for the standard solutions to obtain a linear fit. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time this compound stays in its excited state before returning to the ground state.
Materials:
-
This compound solutions
-
Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer
Procedure:
-
Instrument Setup:
-
Use a pulsed laser or LED with an excitation wavelength close to the absorption maximum of this compound.
-
Set the emission monochromator to the emission maximum of the sample.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve of the sample.
-
Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Data Analysis:
-
Perform a deconvolution of the sample decay with the IRF.
-
Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime (τ_F).
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for photophysical characterization.
Caption: Solvatochromism of this compound.
A Technical Guide to the Quantum Yield of Carbostyril 165 for Researchers and Drug Development Professionals
Introduction
Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye recognized for its utility in various biological and chemical research applications. A critical parameter governing the performance of any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This technical guide provides an in-depth overview of the quantum yield of this compound, including its photophysical properties, detailed experimental protocols for its determination, and its potential applications in drug discovery workflows. While a definitive, universally cited quantum yield value for this compound remains elusive in the scientific literature, this guide equips researchers with the foundational knowledge and methodologies to accurately characterize this important fluorophore.
Photophysical Properties of this compound and Related Compounds
The photophysical characteristics of a fluorophore are paramount to its application. While the precise quantum yield of this compound is not consistently reported, its other spectral properties are documented. The following table summarizes the available data for this compound and a structurally similar, well-characterized carbostyril derivative, Carbostyril 124, for comparative purposes.
| Compound | Chemical Name | Excitation Max (λ_ex) | Emission Max (λ_em) | Molar Absorptivity (ε) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| This compound | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | 351/364 nm[1] | >400 nm[1] | Not Reported | Not Consistently Reported ("Very high quantum efficiency" suggested) | DMSO (Soluble)[1] |
| Carbostyril 124 | 7-amino-4-methyl-2(1H)-quinolinone | ~350 nm | ~440 nm | Not Reported | 0.68 (in Methanol)[2] | Methanol |
Note: The quantum yield of fluorescent dyes is highly dependent on the solvent environment. The value for Carbostyril 124 is provided as a reference and was determined in methanol. The quantum yield of this compound is expected to vary in different solvents.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative method is the most common technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known, well-established quantum yield.
I. Materials and Equipment
-
Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.
-
Volumetric Glassware: For accurate preparation of solutions.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO).
-
This compound: The sample of interest.
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard, but a standard with greater spectral overlap is preferred if available.
II. Procedure
-
Selection of a Suitable Standard: Choose a quantum yield standard with absorption and emission spectra that overlap significantly with this compound. The standard should be soluble in the same solvent as the sample to minimize solvent-dependent effects.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen spectroscopic grade solvent.
-
Prepare a stock solution of the quantum yield standard in the same solvent.
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of five dilutions for both this compound and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of this compound and the standard at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of this compound and the standard. Ensure the excitation wavelength is the same as that used for the absorbance measurements.
-
The emission spectra should be corrected for the instrument's spectral response.
-
Integrate the area under the corrected emission spectrum for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of this compound (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
Visualization of Experimental Workflows
Fluorescent probes like this compound are integral to modern drug discovery and cell biology research, particularly in high-content screening (HCS) assays. The following diagrams, generated using the DOT language, illustrate a generalized workflow for an HCS experiment and a conceptual signaling pathway where a fluorescent probe could be employed.
Caption: Generalized workflow for a high-content screening assay.
References
Carbostyril 165: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Carbostyril 165 (7-(dimethylamino)-4-methyl-2(1H)-quinolinone) in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document combines known solubility information with qualitative assessments based on structurally related compounds and outlines a standard methodology for experimental solubility determination.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone |
| Synonyms | This compound, 7-Dimethylamino-4-methylcarbostyril |
| CAS Number | 26078-23-9 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a key data point has been reported.
Quantitative Solubility
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |
Qualitative Solubility Profile
Based on the solubility characteristics of the parent compound, quinoline, and related coumarin dyes, a qualitative solubility profile for this compound can be inferred. Quinoline is known to be soluble in many organic solvents[2][3]. Coumarin dyes, which share structural similarities, also exhibit solubility in various organic solvents, particularly polar ones[4][5]. Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, with potentially lower solubility in nonpolar solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | The known high solubility in DMSO suggests good solubility in other polar aprotic solvents that can engage in dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The presence of a lactam group allows for hydrogen bonding with protic solvents. Quinoline and coumarin derivatives are generally soluble in alcohols[3][4][6]. |
| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The aromatic core provides some nonpolar character, but the polar dimethylamino and lactam groups are likely to limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent[1][7][8].
Principle
An excess amount of the solid compound (this compound) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vials and appropriate glassware
Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity.
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid by either centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE syringe filter).
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL, g/L, or molarity (mol/L).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the saturation shake-flask solubility determination method.
Logical Relationship of this compound Solubility
Caption: Predicted solubility of this compound based on its structural features.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 5. Unusual H-type aggregation of coumarin-481 dye in polar organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
Synthesis of Carbostyril 165 and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Carbostyril 165, a key intermediate in the production of various pharmacologically active compounds, and its subsequent derivatization. The focus of this document is on the synthetic pathways leading to the atypical antipsychotic agent, aripiprazole, a prominent drug molecule derived from the carbostyril core. This guide offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to aid researchers in the field of medicinal chemistry and drug development.
Introduction to the Carbostyril Scaffold
The carbostyril, or 2(1H)-quinolinone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties and ability to interact with various biological targets have made it a cornerstone in the development of drugs for a range of therapeutic areas, including central nervous system disorders. This guide will focus on the synthesis of a specific dihydro-carbostyril derivative, 7-hydroxy-3,4-dihydrocarbostyril, and its elaboration into more complex molecules.
Synthetic Pathways
The synthesis of aripiprazole, a key derivative of the carbostyril core, is a multi-step process that begins with the construction of the 7-hydroxy-3,4-dihydrocarbostyril moiety. This is followed by an alkylation step to introduce a linker, and finally, coupling with a substituted piperazine derivative.
Synthesis of 7-hydroxy-3,4-dihydrocarbostyril (1)
The initial step involves the formation of the carbostyril ring system. A common and efficient method is the intramolecular Friedel-Crafts acylation of an N-aryl-3-chloropropionamide intermediate.
Caption: Synthesis of 7-hydroxy-3,4-dihydrocarbostyril.
Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (2)
The hydroxyl group of 7-hydroxy-3,4-dihydrocarbostyril is then alkylated to introduce a four-carbon linker with a terminal bromine, which serves as a reactive handle for the subsequent coupling reaction.
Caption: Alkylation of 7-hydroxy-3,4-dihydrocarbostyril.
Synthesis of Aripiprazole (3)
The final step in the synthesis of aripiprazole involves the nucleophilic substitution of the bromine atom in 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine.
Caption: Final synthesis of Aripiprazole.
Quantitative Data
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 7-hydroxy-3,4-dihydrocarbostyril (1)
| Parameter | Value | Reference |
| Starting Materials | m-Aminophenol, 3-Chloropropionyl chloride | [1] |
| Key Reagents | Aluminum chloride | [1] |
| Solvent | N,N-dimethylacetamide (DMAC) | [1] |
| Reaction Temperature | Heating | [1] |
| Yield | High | [1] |
Table 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (2)
| Parameter | Value | Reference |
| Starting Materials | 7-hydroxy-3,4-dihydrocarbostyril, 1,4-Dibromobutane | [2] |
| Base | Potassium carbonate | [2] |
| Solvent | Water or Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Reflux (water) or 60 °C (DMF) | [2] |
| Reaction Time | 3 hours (water) or 4 hours (DMF) | [2] |
| Yield | 68% (water), 78% (DMF) | [2] |
| Melting Point | Not specified | |
| Spectroscopic Data | Not specified |
Table 3: Synthesis of Aripiprazole (3)
| Parameter | Value | Reference |
| Starting Materials | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine | [3] |
| Base | Potassium carbonate | [3] |
| Solvent | Water | [3] |
| Reaction Temperature | 90-95 °C | [4] |
| Reaction Time | ~4 hours | [4] |
| Yield | 92.8% | [4] |
| Purity (HPLC) | 99% | [4] |
| Melting Point | 140 °C | [4] |
Experimental Protocols
Synthesis of 7-hydroxy-3,4-dihydrocarbostyril (1)
This protocol is based on the general principle of intramolecular Friedel-Crafts alkylation.[1]
-
Step 1: Amide Formation. To a stirred mixture of m-aminophenol and sodium bicarbonate in ethyl acetate at room temperature, slowly add 3-chloropropionyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.
-
Step 2: Cyclization. In the presence of aluminum chloride and N,N-dimethylacetamide, heat the intermediate from Step 1.
-
The intramolecular Friedel-Crafts alkylation reaction leads to the cyclization and formation of the target product.
-
Cool the reaction mixture and work up to isolate 7-hydroxy-3,4-dihydro-2(1H)-quinolone.
Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (2)
This protocol is adapted from a procedure described in the literature.[2]
-
To a solution of 7-hydroxy-3,4-dihydrocarbostyril (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.0 eq) and 1,4-dibromobutane (3.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.
Synthesis of Aripiprazole (3)
This protocol is based on a high-yield aqueous synthesis.[4]
-
Dissolve potassium carbonate (36.0 g) in water (600 ml).
-
To this solution, add 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) and 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g).
-
Heat the mixture with stirring at 90 to 95 °C for approximately 4 hours.
-
Cool the reaction mixture to about 40 °C.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with ethyl acetate (120 ml).
-
Dry the product under reduced pressure at 50 to 60 °C for 3 hours to yield aripiprazole.
Mechanism of Action of Aripiprazole
Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][6][7] This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.
Caption: Aripiprazole's mechanism of action at key receptors.
References
- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: functional receptor-binding and in vivo electrophysiological studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
The Carbostyril Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction
The carbostyril scaffold, also known as 2-quinolinone or 2-quinolone, is a bicyclic heterocyclic compound featuring a fused benzene and pyridone ring system.[1] This privileged structure is a recurring motif in numerous natural products and synthetic bioactive molecules, establishing it as a cornerstone in medicinal chemistry.[2] Its significance lies in its versatile chemical nature, allowing for substitutions at various positions, which enables the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[2] The rigid conformation of the carbostyril core provides a stable framework for the spatial orientation of pharmacophoric groups, making it an ideal building block in drug design.[2] Furthermore, the embedded lactam amide group imparts unique chemical characteristics.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects, leading to the development of successful drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1][3]
Synthesis of Carbostyril Derivatives
The synthesis of the carbostyril core and its derivatives can be achieved through several classical and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic and carbocyclic rings.
Key Synthetic Methodologies
-
Knorr Cyclization: A common method for synthesizing quinolones involves the cyclization of β-ketoanilides under acidic conditions. While traditionally used for quinolines, variations of this reaction can be adapted for carbostyril synthesis.
-
Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., ethyl acetoacetate) to form the quinoline ring system.
-
Cyclization of Cinnamic Acid Derivatives: Substituted anilines can react with derivatives of cinnamic acid, followed by intramolecular cyclization to yield the carbostyril core.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies frequently employ palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl or other functional groups at various positions of a pre-formed carbostyril ring.
Experimental Protocol: Synthesis of Aripiprazole Intermediate
The synthesis of aripiprazole, a prominent carbostyril-containing drug, involves the alkylation of a functionalized carbostyril core. A representative procedure for a key intermediate is detailed below.
Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone:
-
Reaction Setup: To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in dimethylformamide (DMF), add 3 molar equivalents of 1,4-dibromobutane and 1 molar equivalent of potassium carbonate.[4]
-
Reaction Conditions: Stir the reaction mixture at 60°C for four hours.[4]
-
Work-up: After the reaction is complete, dilute the mixture with an equal volume of water.[4]
-
Extraction: Extract the aqueous phase with ethyl acetate.[4]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Recrystallization: Recrystallize the resulting crude product from ethanol to yield the pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4]
This intermediate is then typically reacted with 1-(2,3-dichlorophenyl)piperazine to complete the synthesis of aripiprazole.[4]
Mechanism of Action and Therapeutic Applications
Carbostyril derivatives exert their therapeutic effects by modulating a diverse range of biological targets. The specific mechanism of action is highly dependent on the substitution patterns around the core scaffold.
Antipsychotic Activity: Dopamine D2 Receptor Modulation
Aripiprazole, a leading atypical antipsychotic, functions primarily as a partial agonist at dopamine D2 receptors.[5] Unlike full antagonists that completely block the receptor, a partial agonist can act as either a functional agonist or antagonist depending on the endogenous dopamine levels. In hyperdopaminergic states (associated with positive symptoms of schizophrenia), it reduces receptor stimulation. In hypodopaminergic states (linked to negative and cognitive symptoms), it increases receptor stimulation. This stabilizing effect is believed to contribute to its efficacy and favorable side-effect profile.[6] Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[5]
Dopamine D2 Receptor Signaling Pathway
Antiplatelet and Vasodilatory Effects
Cilostazol is used to treat symptoms of intermittent claudication in peripheral artery disease.[7] Its mechanism involves the selective inhibition of phosphodiesterase 3 (PDE3).[7] By inhibiting PDE3, cilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle. The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation, improving blood flow.[7]
Anticancer Activity
Numerous carbostyril derivatives have been investigated for their potential as anticancer agents. They have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Some derivatives act as kinase inhibitors, targeting enzymes like Src kinase, which are often dysregulated in cancer.[5]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivative | U87MG (Glioblastoma) | 23.6 | [8] |
| Quinoline-based c-Met Kinase Inhibitor | U-87MG (Glioblastoma) | Not specified | [8] |
| Indole-Carbohydrazide Derivative | COLO 205 (Colon) | 0.071 | [9] |
| Indole-Carbohydrazide Derivative | SK-MEL-5 (Melanoma) | 0.075 | [9] |
| Indole-Carbohydrazide Derivative | MDA-MB-435 (Melanoma) | 0.259 | [9] |
Beta-Adrenergic Agonist Activity
Certain carbostyril derivatives have been designed to act as potent beta-adrenergic agonists.[10] These compounds interact with beta-adrenoceptors, which are G-protein coupled receptors that play a crucial role in regulating cardiac function. Agonism at these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This cascade results in increased heart rate and contractility.[11][12]
Beta-Adrenergic Receptor Signaling Pathway
Structure-Activity Relationship (SAR)
The biological activity of carbostyril derivatives is highly sensitive to the nature and position of substituents on the scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Position 4: Substitution at the 4-position with anilino groups has been explored for developing kinase inhibitors, such as those targeting Src kinase.[5]
-
Position 5: In dopamine receptor agonists, the presence of a 5-(2-aminoethyl) side chain is critical for activity. Modifications to the terminal amino group can significantly enhance potency.[13]
-
Position 7: This position is often used to attach longer side chains that can interact with specific sub-pockets of a target protein, as seen in aripiprazole where a butoxy-piperazine chain is attached.[4]
-
Position 8: An 8-hydroxy group has been shown to enhance the potency of carbostyril-based dopamine D2 receptor agonists.[13]
A general workflow for a Quantitative Structure-Activity Relationship (QSAR) study, which mathematically models the relationship between chemical structure and biological activity, is depicted below.
QSAR Workflow
Pharmacokinetics
The pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of carbostyril-based drugs is critical to their clinical success. The scaffold itself can contribute to favorable ADME properties.[2]
Pharmacokinetic Parameters of Marketed Carbostyril Drugs
| Parameter | Aripiprazole | Cilostazol |
| Bioavailability | High (Oral) | Not fully known, increased with high-fat meal[14] |
| Time to Peak (Tmax) | 3-5 hours (Oral)[15] | ~3 hours[2] |
| Protein Binding | >99% (mainly albumin)[15] | 95-98% (mainly albumin)[3] |
| Volume of Distribution (Vd) | 4.9 L/kg (extensive)[6] | 2.76 L/kg (extensive)[2] |
| Metabolism | Hepatic, via CYP3A4 and CYP2D6[5][6] | Hepatic, via CYP3A4 and CYP2C19[3][7] |
| Major Metabolite(s) | Dehydro-aripiprazole (active)[5] | OPC-13015, OPC-13213 (active)[16] |
| Elimination Half-life (t½) | ~75 hours (Parent)[15] | ~11-13 hours[14] |
| Excretion | Feces and Urine | Mainly Urine (as metabolites)[3] |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
To evaluate the affinity of new carbostyril derivatives for the D2 receptor, a competitive binding assay is commonly employed.
-
Preparation: Use cell membranes prepared from cells expressing the human dopamine D2 receptor. A radioligand, such as [3H]spiperone, is used as the tracer.[13]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (the carbostyril derivative).[17]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).[18] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]
Conclusion
The carbostyril scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its rigid framework, coupled with the potential for diverse functionalization, has enabled the development of drugs targeting a wide array of diseases. From modulating complex neurotransmitter systems in the central nervous system to inhibiting key enzymes in cardiovascular and oncological pathways, carbostyril derivatives continue to be a rich source of therapeutic innovation. A deep understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging this powerful scaffold to design the next generation of medicines.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cilostazol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dopamine receptor agonist activity of some 5-(2-aminoethyl)carbostyril derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. tandfonline.com [tandfonline.com]
- 17. revvity.com [revvity.com]
- 18. IC50 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Carbostyril 165 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a blue-emitting fluorescent dye. Its electronically neutral nature suggests it may readily cross cell membranes, making it a potential candidate for live-cell imaging. Belonging to the carbostyril family of compounds, which are derivatives of quinolin-2(1H)-one, it exhibits favorable photophysical properties for fluorescence microscopy. While extensive specific data for this compound is not widely published, its structural similarity to other fluorescent probes provides a basis for its application in cellular imaging, particularly for staining hydrophobic compartments like the endoplasmic reticulum.
These application notes provide a comprehensive overview of the potential uses of this compound in fluorescence microscopy, including detailed protocols for cell staining and imaging. The provided data and protocols are based on the known properties of this compound and structurally related compounds.
Photophysical and Chemical Properties
This compound is a synthetic organic dye with the following properties:
| Property | Value | Reference |
| Chemical Name | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | [1] |
| Synonyms | This compound, 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL | [1] |
| CAS Number | 26078-23-9 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Excitation Maxima (λex) | 351/364 nm | [2][3] |
| Emission Maximum (λem) | >400 nm | [2][3] |
| Solubility | Soluble in DMSO | - |
| Quantum Yield (Φ) | Not explicitly reported for this compound. Similar quinolinone derivatives exhibit a wide range of quantum yields depending on the solvent and substitution. | - |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. | - |
Principle of Application: Endoplasmic Reticulum Staining
The endoplasmic reticulum (ER) is a crucial organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. The hydrophobic nature of the ER membrane system makes it a suitable target for lipophilic, electronically neutral fluorescent dyes. The structural characteristics of this compound, particularly its quinolinone core and dimethylamino group, suggest it may preferentially accumulate in the lipid-rich environment of the ER.
The proposed mechanism of staining involves the passive diffusion of the neutral this compound molecule across the plasma membrane and subsequent partitioning into the ER membranes. This accumulation within the ER allows for its visualization by fluorescence microscopy.
Experimental Protocols
The following protocols are adapted from established methods for similar fluorescent dyes and should be optimized for your specific cell type and experimental conditions.
Preparation of Stock Solution
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Staining Protocol for Live Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Staining Solution Preparation: On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS or serum-free medium. Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with the imaging buffer to remove any excess probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of this compound (e.g., a DAPI filter set).
Staining Protocol for Fixed Cells
-
Cell Preparation and Fixation: Plate and culture cells as described for live-cell staining. Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS to remove the fixative.
-
Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound at a concentration of 1-10 µM in PBS. Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set.
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Proposed mechanism of ER staining by this compound.
Applications in Drug Development
Fluorescent probes like this compound can be valuable tools in drug development for several reasons:
-
High-Throughput Screening: The ability to stain and visualize cellular compartments can be integrated into high-throughput screening assays to assess the effects of drug candidates on cellular morphology and organelle health.
-
Tracking Drug Delivery: If a therapeutic molecule is conjugated to a fluorescent probe like this compound, its uptake, intracellular trafficking, and localization can be monitored in real-time. This provides crucial information about the drug's mechanism of action and delivery efficiency.
-
Assessing Cellular Responses: Changes in the morphology or integrity of the ER can be indicative of cellular stress or apoptosis, which are important parameters to evaluate in response to drug treatment.
Caption: Application of this compound in a drug development workflow.
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the fluorescence microscope's filter set is appropriate for the dye's spectra.
-
Check the viability of the cells.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Increase the number and duration of washing steps.
-
Use a serum-free medium for staining and imaging.
-
-
Phototoxicity:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use a more sensitive camera.
-
Acquire images less frequently in time-lapse experiments.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.
References
Application Notes and Protocols: Carbostyril 165 Staining for Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165 is a fluorescent dye with potential applications in live-cell imaging. Its utility in visualizing cellular structures and processes necessitates a standardized and optimized protocol to ensure reliable and reproducible results. This document provides a detailed methodology for staining live cells with this compound, guidance on data interpretation, and considerations for minimizing experimental artifacts. As specific applications and cellular targets for this compound are not extensively documented, the following protocols are based on general best practices for live-cell imaging with novel fluorescent probes and will require optimization for specific experimental needs.
Data Presentation
A summary of the known quantitative data for this compound is presented in the table below. Researchers should note that optimal parameters for live-cell staining, such as concentration and incubation time, will need to be empirically determined for each cell type and experimental condition.
| Property | Value | Reference |
| Excitation Maximum (λex) | 351/364 nm | [1] |
| Emission Maximum (λem) | >400 nm | [1] |
| Molecular Formula | C12H14N2O | |
| Molecular Weight | 202.25 g/mol | |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
I. Reagent Preparation
1.1. Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
To prepare a 10 mM stock solution, dissolve 2.02 mg of this compound (MW = 202.25 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
1.2. Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution to the desired working concentration in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The optimal working concentration should be determined empirically but typically ranges from 0.1 to 10 µM for live-cell staining with organic dyes. It is recommended to perform a concentration titration to find the lowest concentration that provides adequate signal-to-noise while minimizing cytotoxicity.
II. Live Cell Staining Protocol
2.1. For Adherent Cells:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with a pre-warmed, serum-free culture medium or physiological buffer.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time needs to be determined experimentally.
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with a pre-warmed, serum-free culture medium or imaging buffer to remove any unbound dye.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Proceed with live-cell imaging.
2.2. For Suspension Cells:
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Aspirate the supernatant and resuspend the cells in a pre-warmed, serum-free culture medium or physiological buffer.
-
Add the this compound working solution to the cell suspension at the desired final concentration.
-
Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle agitation.
-
After incubation, centrifuge the cells to pellet them.
-
Aspirate the staining solution and resuspend the cells in a fresh, pre-warmed imaging medium.
-
Repeat the centrifugation and washing step two more times.
-
Resuspend the final cell pellet in the desired volume of imaging medium and transfer to a suitable imaging vessel.
-
Proceed with live-cell imaging.
III. Cytotoxicity and Phototoxicity Considerations
-
Cytotoxicity Assessment: It is crucial to assess the potential cytotoxic effects of this compound on the cells being studied. This can be done by performing a cell viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining) after staining. Compare the viability of stained cells to that of unstained control cells.
-
Minimizing Phototoxicity: To minimize phototoxicity during imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. Use of neutral density filters and sensitive detectors can help reduce light exposure. It is also advisable to limit the duration of time-lapse imaging experiments.
Mandatory Visualization
Caption: Workflow for staining live cells with this compound.
Signaling Pathways and Mechanism of Action
The mechanism by which this compound stains live cells and its potential interaction with cellular components or signaling pathways are not well-documented in publicly available literature. It is plausible that as a small, electronically neutral molecule, it passively diffuses across the plasma membrane. Its intracellular localization and any specific organelle affinity will need to be determined experimentally, for example, through co-localization studies with known organelle markers. Researchers should be aware that fluorescent dyes can sometimes interfere with normal cellular processes. Therefore, it is important to include appropriate controls to validate any observed biological effects.
Caption: Putative mechanism of this compound cellular entry.
Disclaimer: All products and protocols are for research use only and are not intended for diagnostic or therapeutic applications. It is the responsibility of the end-user to determine the suitability of this protocol for their specific application.
References
Application Notes and Protocols: Carbostyril 165 as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the theoretical application of Carbostyril 165 as a fluorescent probe for the detection and quantification of metal ions. While specific data for this compound in this application is not publicly available, this document outlines the fundamental principles, experimental protocols, and data interpretation based on established methodologies for fluorescent metal ion probes. This guide is intended to serve as a foundational resource for researchers interested in characterizing and utilizing novel fluorescent compounds for metal ion sensing.
Introduction to Fluorescent Metal Ion Probes
Fluorescent probes are indispensable tools in chemistry, biology, and medicine for the detection and imaging of metal ions in various environments, including in living cells.[1][2][3] These probes are designed to exhibit a change in their fluorescent properties, such as intensity or wavelength, upon binding to a specific metal ion.[2][3] This change allows for the qualitative and quantitative determination of the target ion with high sensitivity and spatiotemporal resolution.[1] The core components of a fluorescent metal ion probe are a fluorophore, which is the source of the fluorescence, and a receptor (chelator) that selectively binds to the target metal ion.
This compound is an electronically neutral fluorescent dye with a known excitation at approximately 351/364 nm and an emission at wavelengths greater than 400 nm.[4] While its primary applications have been in other areas, its fluorescent properties suggest potential for development as a metal ion sensor. The protocols outlined below describe the necessary steps to characterize its efficacy as such a probe.
Hypothetical Signaling Pathway
The interaction between a fluorescent probe and a metal ion can lead to various changes in the probe's photophysical properties. A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the probe's receptor restricts intramolecular vibrations or rotations, leading to an increase in fluorescence intensity. Conversely, Chelation-Enhanced Quenching (CHEQ) can occur if the bound metal ion is paramagnetic or a heavy atom, which promotes non-radiative decay pathways.
Caption: Hypothetical CHEF mechanism for this compound.
Experimental Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a new fluorescent probe for metal ions.
Caption: General workflow for characterizing a fluorescent metal ion probe.
Quantitative Data Summary
The following tables present hypothetical data that would be collected during the characterization of this compound as a fluorescent probe for a specific metal ion, for instance, Zn²⁺.
Table 1: Photophysical Properties of this compound
| Property | Free this compound | This compound-Zn²⁺ Complex |
| Absorption λmax (nm) | 355 | 365 |
| Emission λmax (nm) | 450 | 435 |
| Quantum Yield (Φ) | 0.15 | 0.65 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 15,000 | 25,000 |
Table 2: Selectivity of this compound
| Metal Ion (10 equiv.) | Fluorescence Intensity Change (F/F₀) |
| Zn²⁺ | 25.5 |
| Cd²⁺ | 3.2 |
| Cu²⁺ | 1.1 (Quenching) |
| Fe³⁺ | 1.3 (Quenching) |
| Hg²⁺ | 2.1 |
| Mg²⁺ | 1.2 |
| Ca²⁺ | 1.1 |
| Na⁺ | 1.0 |
| K⁺ | 1.0 |
Table 3: Binding Properties of this compound with Zn²⁺
| Property | Value |
| Binding Stoichiometry (Probe:Ion) | 1:1 |
| Association Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Dissociation Constant (Kd) | 4.0 µM |
| Limit of Detection (LOD) | 50 nM |
Detailed Experimental Protocols
General Materials and Instrumentation
-
This compound (analytical grade)
-
Stock solutions of metal perchlorates or chlorides (e.g., Zn(ClO₄)₂, CuCl₂, etc.) in deionized water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrograde solvents (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
pH meter
-
Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin, MTT)
-
Confocal microscope
Protocol 1: Determination of Photophysical Properties
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution: Prepare a 10 µM working solution of this compound in the desired buffer (e.g., HEPES, pH 7.4).
-
UV-Vis Absorption: Record the absorption spectrum of the working solution from 250 nm to 600 nm.
-
Fluorescence Emission: Excite the working solution at its absorption maximum (λex) and record the emission spectrum.
-
Complex Formation: To a separate cuvette with the 10 µM this compound solution, add a saturating concentration of the target metal ion (e.g., 10 equivalents of Zn²⁺).
-
Repeat Measurements: Record the UV-Vis and fluorescence spectra of the this compound-metal ion complex.
-
Quantum Yield Calculation: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 2: Selectivity Study
-
Prepare Solutions: Prepare 10 µM solutions of this compound in buffer.
-
Add Metal Ions: To separate solutions of the probe, add 10 equivalents of various metal ions from their stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Fe³⁺).
-
Incubation: Allow the solutions to incubate for 5 minutes at room temperature.
-
Measure Fluorescence: Record the fluorescence intensity of each solution at the emission maximum of the probe-target metal ion complex.
-
Data Analysis: Plot the relative fluorescence intensity (F/F₀), where F is the fluorescence in the presence of the metal ion and F₀ is the fluorescence of the probe alone.
Protocol 3: Fluorescence Titration and Determination of Binding Constant
-
Prepare Probe Solution: Prepare a 10 µM solution of this compound in buffer.
-
Incremental Addition of Metal Ion: Sequentially add small aliquots of a concentrated stock solution of the target metal ion (e.g., 1 mM Zn²⁺) to the probe solution.
-
Record Spectra: After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Binding Constant Calculation: Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm using the Benesi-Hildebrand equation or non-linear regression) to determine the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Probe Incubation: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 5: Cellular Imaging
-
Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Incubate the cells with a low, non-toxic concentration of this compound (e.g., 5 µM) in cell culture medium for 30 minutes.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Baseline Imaging: Acquire fluorescence images of the probe-loaded cells using a confocal microscope with the appropriate excitation and emission filters.
-
Metal Ion Treatment: Treat the cells with a solution containing the target metal ion (e.g., 10 µM Zn²⁺ with a suitable ionophore like pyrithione) or a chelator (e.g., TPEN) to modulate intracellular metal ion concentrations.
-
Time-Lapse Imaging: Acquire images at different time points after treatment to observe changes in intracellular fluorescence.
Conclusion
While this compound is a known fluorescent dye, its specific application as a metal ion probe requires empirical validation. The protocols and hypothetical data presented in these application notes provide a robust framework for such a characterization. By following these methodologies, researchers can systematically evaluate the potential of this compound or other novel compounds as selective and sensitive fluorescent probes for metal ions, paving the way for their use in diverse research and diagnostic applications.
References
Application Notes and Protocols for Carbostyril 165 in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165, chemically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye belonging to the carbostyril family.[1][2] These heterocyclic compounds are recognized for their utility as scaffolds in physiologically active substances and as fluorescent probes.[3] this compound exhibits excitation maxima at approximately 351/364 nm and an emission maximum greater than 400 nm, making it suitable for fluorescence microscopy applications.[4] Its electronically neutral nature and solubility in DMSO facilitate its use in biological imaging. This document provides detailed application notes and protocols for the use of this compound in cell imaging, based on available data for the compound and its structural analogs.
Photophysical Properties
| Property | Estimated Value | Remarks |
| Excitation Maximum (λex) | 351 / 364 nm | In organic solvents like DMSO.[4] |
| Emission Maximum (λem) | > 400 nm | Broad emission, specific maximum is solvent-dependent.[4] |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Estimated based on similar quinolinone derivatives. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Highly solvent and environment dependent. Can be enhanced in viscous media or when bound to cellular structures. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Dependent on the local environment and potential quenching effects. |
| Solubility | 10 mM in DMSO | Stock solutions are typically prepared in DMSO.[4] |
Applications in Cell Imaging
Based on the applications of similar 7-(dialkylamino)quinoline derivatives, this compound is a promising candidate for various cell imaging applications, particularly for visualizing and tracking the subcellular localization of targeted molecules. A key application lies in its use as a fluorescent tag for bioactive molecules to study their mechanism of action and distribution within cells.
One notable application of a structurally related compound, RM-581-Fluo (a fluorescent version of an aminosteroid anticancer agent bearing a 7-(dimethylamino)quinoline moiety), demonstrated its utility in tracking the drug's accumulation in the endoplasmic reticulum (ER) of cancer cells.[5] This suggests that this compound, when conjugated to other molecules of interest, can serve as a powerful tool for drug development and cell biology research.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell imaging, adapted from methodologies for similar fluorescent dyes and applications. Optimization of concentrations, incubation times, and imaging parameters is recommended for specific cell types and experimental conditions.
Protocol 1: General Staining of Live Cells
This protocol describes a general method for staining live cells with this compound to assess its cellular uptake and general localization.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Glass-bottom dishes or coverslips
-
Live-cell imaging microscope equipped with appropriate filters for UV/blue excitation and blue/green emission.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture overnight in a CO₂ incubator at 37°C to allow for cell adherence.
-
Preparation of Staining Solution: On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with warm PBS or serum-free medium to remove excess dye.
-
-
Imaging:
-
Add fresh, warm cell culture medium (can be with or without serum, depending on the experimental requirements) to the cells.
-
Image the cells using a fluorescence microscope with excitation around 350-370 nm and emission collection above 400 nm.
-
Protocol 2: Imaging the Subcellular Localization of a this compound-Conjugated Molecule
This protocol is adapted from the study of RM-581-Fluo and can be used as a template for tracking the localization of a molecule of interest tagged with this compound.[5]
Materials:
-
This compound-conjugated molecule of interest
-
Appropriate cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Glass-bottom dishes
-
Confocal laser scanning microscope
-
Optional: Organelle-specific tracker dyes (e.g., ER-Tracker™) for colocalization studies.
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7) in glass-bottom dishes at an appropriate density and allow them to adhere for 24 hours.
-
Treatment with Conjugate: Treat the cells with the this compound-conjugated molecule at a desired concentration (e.g., 10-30 µM) in a complete cell culture medium.
-
Incubation: Incubate the cells for a specific duration (e.g., 1, 2, or 4 hours) at 37°C in a CO₂ incubator.
-
Optional Co-staining: If performing colocalization studies, incubate the cells with an organelle-specific tracker dye according to the manufacturer's protocol during the last 30 minutes of the incubation with the this compound-conjugate.
-
Washing:
-
Aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Acquire images using a confocal microscope. For the this compound-conjugate, use an excitation wavelength of ~365 nm and collect emission between 430-550 nm.[5] Use appropriate laser lines and emission filters for any co-stains.
-
Optimize imaging parameters (laser power, gain, pinhole size) to obtain high-quality images with minimal phototoxicity.
-
Visualizations
Experimental Workflow for Live-Cell Staining
Caption: Workflow for general live-cell staining with this compound.
Logical Relationship for Subcellular Localization Studies
Caption: Logic of using this compound as a tag for subcellular localization.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 26078-23-9 [chemicalbook.com]
- 3. The structural use of carbostyril in physiologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Carbostyril 165: Application Notes and Protocols for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165, also known as 7-dimethylamino-4-methyl-2(1H)-quinolinone, is a fluorescent dye notable for its electronically neutral character.[1] This characteristic makes it a valuable tool for labeling biomolecules without significantly altering their native charge, which can be critical for preserving biological function and minimizing non-specific interactions. This compound is particularly useful for applications requiring a blue-violet fluorescent probe. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent label for various biomolecules.
Photophysical and Chemical Properties
A comprehensive understanding of the photophysical properties of a fluorescent label is essential for its effective use in quantitative and qualitative biological assays. While specific data for this compound is not extensively published in a consolidated datasheet, the following table summarizes its known properties and includes estimated values based on structurally similar quinolinone derivatives. Researchers are strongly encouraged to perform their own characterization for precise quantitative studies.
| Property | Value | Notes |
| Chemical Name | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | |
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Excitation Maximum (λex) | 351 / 364 nm | [1] |
| Emission Maximum (λem) | >400 nm | [1] |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound. For a similar derivative, 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde, ε is 4.0 x 10⁴ L mol⁻¹ cm⁻¹.[3] | This value is an estimate and should be determined experimentally for this compound. |
| Fluorescence Quantum Yield (Φ) | Not explicitly found for this compound. For other carbostyril derivatives, quantum yields are typically at least 0.1.[4] For a similar derivative, 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde, the quantum yield is reported to increase upon complexation.[3] | The quantum yield is highly dependent on the local environment. |
| Fluorescence Lifetime (τ) | Not explicitly found for this compound. The lifetime of a fluorophore is the average time it spends in the excited state.[5] | This property is crucial for advanced fluorescence applications like Fluorescence Lifetime Imaging (FLIM).[6] |
| Solubility | Soluble in DMSO | [7] |
| Reactivity | Available with reactive moieties (e.g., NHS ester) for covalent labeling of primary amines. | The NHS ester is the most common reactive group for labeling proteins and other biomolecules. |
| Photostability | Not explicitly found for this compound. | It is recommended to perform photostability testing for specific experimental conditions.[8] |
Applications in Biomolecule Labeling
This compound, when functionalized with a reactive group such as an N-hydroxysuccinimide (NHS) ester, can be covalently attached to primary amino groups (-NH₂) present in biomolecules. This makes it a versatile label for:
-
Proteins and Antibodies: Labeling of lysine residues and the N-terminus for use in immunoassays, fluorescence microscopy, and flow cytometry.
-
Peptides: Fluorescent tagging for studying peptide-protein interactions and cellular uptake.
-
Amino-modified Nucleic Acids: Labeling of oligonucleotides for applications in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.
Experimental Protocols
The following are detailed protocols for labeling proteins (specifically antibodies) and amino-modified oligonucleotides with this compound NHS ester. These are general protocols and may require optimization for specific biomolecules and applications.
Protocol 1: Labeling of Proteins (e.g., Antibodies) with this compound NHS Ester
This protocol describes the covalent conjugation of this compound NHS ester to primary amines on a target protein.
Materials:
-
This compound NHS ester
-
Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein/antibody in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
Prepare this compound NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. A starting point is a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio should be determined experimentally.
-
Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein (the first colored band to elute).
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of this compound (around 364 nm).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This requires the molar extinction coefficient of both the protein and this compound.
-
Workflow for Protein Labeling with this compound NHS Ester:
Caption: Workflow for labeling proteins with this compound NHS ester.
Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol outlines the procedure for labeling an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
This compound NHS ester
-
Amino-modified oligonucleotide
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
3 M Sodium Acetate, pH 5.2
-
Ethanol (ice-cold)
-
Nuclease-free water
-
HPLC system for purification
Procedure:
-
Prepare Oligonucleotide Solution:
-
Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.
-
-
Prepare this compound NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Labeling Reaction:
-
Add a 20-50 fold molar excess of the this compound NHS ester stock solution to the oligonucleotide solution.
-
Vortex briefly and incubate the reaction for 4-16 hours at room temperature in the dark.
-
-
Purify the Labeled Oligonucleotide:
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate, pH 5.2 to the reaction mixture.
-
Add 3 volumes of ice-cold ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
HPLC Purification:
-
For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC. This will effectively separate the labeled product from the unlabeled oligonucleotide and free dye.
-
-
-
Characterization of the Labeled Oligonucleotide:
-
Confirm successful labeling by UV-Vis spectrophotometry, looking for the absorbance peaks of both the oligonucleotide (around 260 nm) and this compound (around 364 nm).
-
Mass spectrometry can be used to confirm the covalent attachment of the dye.
-
Workflow for Oligonucleotide Labeling with this compound NHS Ester:
References
- 1. This compound - Immunomart [immunomart.com]
- 2. lookchem.com [lookchem.com]
- 3. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Lifetime Imaging for Quantification of Targeted Drug Delivery in Varying Tumor Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Carbostyril 165 in Drug Discovery and Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril, also known as 2-quinolinone, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid structure serves as a valuable building block for designing novel therapeutic agents with a wide range of biological activities.[1][2] While the specific compound Carbostyril 165 (7-(dimethylamino)-4-methyl-2(1H)-quinolinone; CAS 26078-23-9) is primarily documented as an electronically neutral fluorescent dye, the broader class of carbostyril derivatives has been extensively explored for various therapeutic applications.[3][4][5] This document provides an overview of the applications of the carbostyril scaffold in drug discovery and offers generalized protocols for screening this class of compounds.
The Carbostyril Scaffold in Drug Discovery
The carbostyril core is a key pharmacophore in numerous biologically active molecules.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic areas, demonstrating the chemical tractability and diverse biological potential of this structural motif.
Diverse Biological Activities of Carbostyril Derivatives
Carbostyril derivatives have been reported to exhibit a wide array of pharmacological effects, making them attractive candidates for drug development programs. These activities include:
-
Antipsychotic: Certain carbostyril derivatives act as potent blockers of dopaminergic neurotransmission, a key mechanism in the treatment of schizophrenia.[6]
-
Cardiovascular: Some derivatives have shown potent beta-adrenergic agonist properties, suggesting potential applications in cardiovascular diseases.[7]
-
Anticancer: Novel carbostyril-hybrid compounds have demonstrated significant antiproliferative properties against various cancer cell lines.[8]
-
Antimicrobial and Anti-inflammatory: The carbostyril scaffold is also a component of molecules with antimicrobial and anti-inflammatory activities.[2]
Quantitative Data on Carbostyril Derivatives
The following table summarizes the reported biological activities of various carbostyril derivatives, including quantitative data where available.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50/EC50) | Reference |
| Carbostyril-3′-carbonitrilselenophene hybrids | Anticancer | MCF7 breast cancer cell line | 3e: 7.99 µM, 3f: 3.64 µM, 3g: 7.72 µM, 3h: 2.74 µM | [8] |
| Carbostyril-3′-carbonitrilselenophene hybrids | Anticancer | DU145 prostate cancer cell line | 3f: 4.21 µM, 3h: 3.90 µM | [8] |
| 5-(2-aminoethyl)carbostyril derivatives | Dopamine D2 Receptor Agonist | [3H]spiroperidol displacement | 8-hydroxy-5-[2-[[2-(4-hydroxyphenyl)ethyl]-n-propylamino]ethyl]carbostyril was ~3x more effective than dopamine. | [9] |
| Phenyl-substituted carbostyril derivatives | Beta-adrenergic Agonist | Adenylate cyclase stimulation | More potent than (-)-isoproterenol. | [7] |
Experimental Protocols
The following are generalized protocols for the primary and secondary screening of novel carbostyril derivatives. These protocols can be adapted based on the specific therapeutic target and assay technology available.
Protocol 1: Primary Screening - Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to identify carbostyril derivatives that bind to the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell membrane preparation from the above cells.
-
[³H]-Spiperone (radioligand).
-
Test carbostyril compounds.
-
Haloperidol (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test carbostyril derivative in DMSO (e.g., 10 mM). Create a dilution series in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or Haloperidol (for non-specific binding).
-
[³H]-Spiperone (at a final concentration equal to its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Secondary Screening - Cell Viability Assay for Anticancer Activity
This protocol outlines a method to assess the cytotoxic effects of carbostyril derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, DU145).
-
Complete cell culture medium.
-
Test carbostyril compounds.
-
Doxorubicin (positive control).
-
MTT or resazurin-based cell viability reagent.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test carbostyril compounds and the positive control in the cell culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: If using MTT, solubilize the formazan crystals with a suitable solvent. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Visual representations of relevant signaling pathways and experimental workflows can aid in understanding the mechanism of action and the screening process for carbostyril derivatives.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: General Drug Discovery Workflow.
References
- 1. The structural use of carbostyril in physiologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omsynth.com [omsynth.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | 26078-23-9 [chemicalbook.com]
- 6. US5006528A - Carbostyril derivatives - Google Patents [patents.google.com]
- 7. Carbostyril derivatives having potent beta-adrenergic agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dopamine receptor agonist activity of some 5-(2-aminoethyl)carbostyril derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening (HTS) Assays Using 5-Formyl-8-hydroxycarbostyril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 5-Formyl-8-hydroxycarbostyril, a fluorescent probe with potential applications in high-throughput screening (HTS) for drug discovery.[1] The protocols outlined below are based on established methodologies for similar molecular scaffolds and are intended to serve as a starting point for assay development and optimization.
Introduction
5-Formyl-8-hydroxycarbostyril is a heterocyclic organic compound whose structural similarity to 8-hydroxyquinoline derivatives suggests its utility in fluorescence-based assays.[1] The carbostyril core, combined with an electron-withdrawing formyl group and an ionizable hydroxyl group, may provide favorable photophysical properties that can be modulated upon interaction with biological targets.[1] Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, broad dynamic range, and amenability to automation and miniaturization.[1]
Potential HTS applications for 5-Formyl-8-hydroxycarbostyril include:
-
Enzyme Inhibition Assays: Monitoring changes in fluorescence upon binding to an enzyme's active site or due to enzymatic activity-induced environmental changes.[1]
-
Indicator Displacement Assays (IDA): Acting as a fluorescent indicator that is displaced from a target molecule by a potential ligand, resulting in a fluorescence change.[1]
-
Metal Ion Chelation Screening: Leveraging the 8-hydroxyquinoline scaffold's metal-chelating properties to screen for compounds that disrupt metal-protein interactions.[1]
Quantitative Data for HTS Assay Validation
Successful HTS assays are characterized by their robustness and statistical reliability. The following table summarizes key quantitative parameters used to validate and assess the performance of an HTS assay.[1]
| Parameter | Recommended Value | Description |
| Z'-factor | 0.5 ≤ Z' < 1 | A measure of assay quality, reflecting the separation between positive and negative controls. |
| Signal-to-Background Ratio (S/B) | > 2 | The ratio of the signal from a positive control to the signal from a negative control.[1] |
| Coefficient of Variation (%CV) | < 20% | A measure of the variability of the data points within a sample set.[1] |
| IC50 / EC50 | Varies | The concentration of an inhibitor/activator that elicits a 50% response.[1] |
Experimental Protocols
General Enzyme Inhibition Assay
This protocol describes a general workflow for screening compound libraries for inhibitors of a target enzyme using 5-Formyl-8-hydroxycarbostyril as a fluorescent probe.
Materials:
-
384-well plates
-
Target enzyme solution
-
Compound library (in DMSO)
-
Substrate solution
-
5-Formyl-8-hydroxycarbostyril solution
-
Assay buffer
-
Known inhibitor (positive control)
-
DMSO (negative control)
-
Plate reader with fluorescence capabilities
Protocol:
-
Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer.
-
Substrate and Probe Preparation: Prepare a 2X substrate and 2X 5-Formyl-8-hydroxycarbostyril mixture in assay buffer. The optimal concentration of the probe should be determined during assay development.[1]
-
Assay Plate Preparation:
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Reaction Initiation: Add 5 µL of the 2X substrate and 2X 5-Formyl-8-hydroxycarbostyril mixture to all wells to start the reaction.[1]
-
Incubation: Incubate the plate at 37°C for 60 minutes. This incubation time may need to be optimized.[1]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 5-Formyl-8-hydroxycarbostyril.[1]
-
Data Analysis:
Indicator Displacement Assay (IDA)
This protocol outlines the use of 5-Formyl-8-hydroxycarbostyril in an indicator displacement assay to identify compounds that bind to a target molecule.
Materials:
-
384-well plates
-
Target molecule solution
-
5-Formyl-8-hydroxycarbostyril solution
-
Compound library (in DMSO)
-
Assay buffer
-
DMSO (negative control)
-
Plate reader with fluorescence capabilities
Protocol:
-
Target-Indicator Complex Preparation: Prepare a solution of the target molecule and 5-Formyl-8-hydroxycarbostyril in assay buffer. Concentrations should be optimized to ensure a significant portion of the indicator is bound to the target, resulting in a stable initial fluorescence signal.[1]
-
Assay Plate Preparation: Dispense 10 µL of the target-indicator complex into each well of the 384-well plate.[1]
-
Compound Addition: Add 50 nL of each compound from the library to the wells. Use DMSO for negative controls.[1]
-
Incubation: Incubate the plate at room temperature for a period determined during assay optimization to allow for displacement of the indicator.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Identify hits as compounds that cause a significant change in fluorescence, indicating displacement of 5-Formyl-8-hydroxycarbostyril from the target molecule.
Visualizations
Signaling Pathway Diagram
Based on the activity of structurally related 8-hydroxyquinolines, 5-Formyl-8-hydroxycarbostyril could potentially be used to screen for inhibitors of enzymes involved in epigenetic regulation, such as histone demethylases.[1] The hypothetical interaction is visualized below.
Hypothetical inhibition of a histone demethylase.
Experimental Workflow Diagrams
Enzyme Inhibition Assay Workflow
Workflow for a fluorescence-based enzyme inhibition HTS.
Indicator Displacement Assay Workflow
Workflow for an indicator displacement HTS assay.
References
Synthesis of Aripiprazole from Carbostyril Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of aripiprazole, an atypical antipsychotic, starting from carbostyril derivatives. The information compiled herein is intended to guide researchers and drug development professionals through the chemical synthesis, providing quantitative data, detailed experimental procedures, and visual representations of the synthetic workflow and related signaling pathways.
Overview of the Synthetic Strategy
The most common and well-established synthetic route to aripiprazole from a carbostyril derivative involves a two-step process. The synthesis commences with the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (a carbostyril derivative also known as 7-HQ) with a suitable four-carbon bifunctional reagent, typically 1,4-dibromobutane. This is followed by a nucleophilic substitution reaction with 1-(2,3-dichlorophenyl)piperazine to yield the final product, aripiprazole.[1][2] Variations in reaction conditions, such as the use of conventional heating versus microwave irradiation, can significantly impact reaction times and yields.[2][3]
Quantitative Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for the key steps in aripiprazole synthesis.
Table 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)
| Reactants | Catalyst/Base | Solvent(s) | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | K₂CO₃ | Water | Reflux, 3 hours | - | - | [1] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | K₂CO₃ | N,N-dimethylformamide (DMF) | 60°C, 12 hours | 72 | - | [4] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | K₂CO₃, Aliquat® 336 | Toluene, Water | Reflux, 2 hours | 90 (crude) | - | [4] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1-bromo-4-chlorobutane | - | - | Microwave, 45 min | ≥ 90 | > 99 | [2] |
Table 2: Synthesis of Aripiprazole from Intermediate 1
| Reactants | Base | Solvent(s) | Reaction Conditions | Yield (%) | Purity (%) (HPLC) | Reference |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine | Na₂CO₃ | Ethanol | Reflux, 12 hours | 85 | 99.32 | [5] |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine | K₂CO₃, TBAB | Solvent-free | Microwave (100W), few mins | 81 | - | [3] |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine | NaI, Et₃N | Acetonitrile | Reflux, 3.5 hours | - | - | [1] |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, 1-(2,3-dichlorophenyl)piperazine | K₂CO₃, TBAB | Solvent-free | One-pot, Microwave, 4 mins | 44 | - | [3] |
Experimental Protocols
Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)
This protocol describes the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using 1,4-dibromobutane.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
-
Ethanol
Procedure: [1]
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and 3 molar equivalents of 1,4-dibromobutane in water is prepared.
-
The mixture is heated to reflux and maintained for 3 hours.
-
After cooling to room temperature, the reaction mixture is extracted with dichloromethane.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.
-
The fractions containing the desired product are combined, and the solvent is evaporated.
-
The product is further purified by recrystallization from a mixture of n-hexane and ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
Synthesis of Aripiprazole
This protocol details the final step in the synthesis of aripiprazole.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Intermediate 1)
-
1-(2,3-dichlorophenyl)piperazine
-
Sodium iodide (NaI)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Ethanol
Procedure: [1]
-
A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is prepared.
-
The suspension is heated to reflux for 30 minutes.
-
Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added to the reaction mixture.
-
The mixture is further refluxed for 3 hours.
-
After the reaction is complete, the solvent is removed by evaporation.
-
The residue is purified by recrystallization from ethanol to afford aripiprazole.
Purity Analysis by HPLC
High-performance liquid chromatography (HPLC) is a standard method for determining the purity of aripiprazole and its intermediates.
Typical HPLC Conditions: [6][7][8]
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna® C18, 5.0 μm, 250 x 4.6 mm).[7]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0 or 0.2% TFA in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Detection: UV detection at a wavelength of 215 nm or 254 nm.[7][9]
-
Injection Volume: 20 µL.[10]
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of aripiprazole from the carbostyril derivative, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Caption: General synthetic route for aripiprazole.
Aripiprazole's Mechanism of Action: Signaling Pathway
Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors.[11][12] This dual action is believed to contribute to its efficacy in treating a wide range of psychotic symptoms.
Caption: Aripiprazole's effect on key signaling pathways.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 129722-34-5|7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one| Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Carbostyril 165 for Cellular pH Detection - A Feasibility Assessment
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview, experimental protocols, and data presentation for the use of Carbostyril 165 as a fluorescent probe for detecting changes in cellular pH.
Therefore, providing detailed application notes and protocols for a purpose that is not scientifically validated would be misleading. We recommend that researchers seeking to measure intracellular pH utilize well-established and characterized fluorescent probes.
Recommended Alternative: BCECF for Ratiometric Measurement of Intracellular pH
For researchers interested in monitoring cellular pH, we recommend the use of BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein), a widely used and well-documented fluorescent pH indicator. Below are the detailed application notes and protocols for using BCECF.
Application Notes and Protocols for BCECF
Introduction
Intracellular pH (pHi) is a critical parameter that regulates a wide range of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Dysregulation of pHi is associated with various pathological conditions, including cancer and neurodegenerative diseases. Fluorescent probes offer a sensitive and non-invasive method for real-time monitoring of pHi in living cells.
BCECF is a dual-excitation ratiometric pH indicator that is widely used for measuring cytosolic pH.[1] Its fluorescence emission intensity is pH-dependent, and by taking the ratio of fluorescence intensities at two different excitation wavelengths, a reliable and quantitative measurement of pHi can be obtained, which is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.
Principle of BCECF-based pH Measurement
BCECF exhibits pH-dependent changes in its excitation spectrum. The excitation maximum shifts from ~440 nm at acidic pH to ~504 nm at alkaline pH, while the emission maximum remains constant at ~527 nm.[1] By measuring the ratio of the fluorescence intensity emitted at 527 nm when excited at ~490 nm (pH-sensitive wavelength) to the fluorescence intensity when excited at ~440 nm (the isosbestic point, where fluorescence is pH-insensitive), a calibration curve can be generated to determine the intracellular pH.
Data Presentation
The following tables summarize the key properties of BCECF and a typical calibration dataset.
Table 1: Properties of BCECF
| Property | Value | Reference |
| Excitation Wavelengths | ~490 nm (pH-sensitive), ~440 nm (isosbestic) | [1] |
| Emission Wavelength | ~527 nm | [1] |
| pKa | ~6.98 | [1] |
| Formulations | Cell-impermeant salt, cell-permeant acetoxymethyl (AM) ester | [1] |
| Solubility (AM ester) | DMSO | [2] |
Table 2: Example BCECF Calibration Data
| pH | Fluorescence Ratio (490nm/440nm) |
| 6.0 | 0.85 |
| 6.5 | 1.52 |
| 7.0 | 2.78 |
| 7.5 | 4.15 |
| 8.0 | 5.20 |
Note: This is example data. A new calibration curve must be generated for each experiment.
Experimental Protocols
4.1. Reagent Preparation
-
BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4.
-
Calibration Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0): Prepare a high K+ buffer (e.g., 140 mM KCl, 1 mM MgCl2, 2 mM EGTA, 10 mM HEPES). Adjust the pH of individual aliquots to the desired values.
-
Nigericin Stock Solution (10 mM): Dissolve 10 mg of nigericin in 1.36 mL of ethanol. Store at -20°C. Nigericin is a K+/H+ ionophore used to equilibrate intracellular and extracellular pH for calibration.
4.2. Cell Loading with BCECF-AM
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Warm the Loading Buffer to 37°C.
-
Prepare the working BCECF-AM loading solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in the pre-warmed Loading Buffer. The optimal concentration should be determined empirically for each cell type.
-
Remove the cell culture medium and wash the cells once with warm Loading Buffer.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with warm Loading Buffer to remove extracellular dye.
-
Add fresh, pre-warmed Loading Buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at 37°C.
4.3. Intracellular pH Measurement
-
Place the loaded cells on a fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~530 nm.
-
Acquire fluorescence images by alternating the excitation between ~490 nm and ~440 nm, collecting the emission at ~530 nm for each.
-
For time-lapse imaging, acquire image pairs at desired intervals.
-
Calculate the ratio of the fluorescence intensity from the 490 nm excitation to the 440 nm excitation for each cell or region of interest.
4.4. In Situ Calibration
-
At the end of the experiment, replace the buffer with the high K+ calibration buffers containing 10 µM nigericin.
-
Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
-
Measure the 490/440 nm fluorescence ratio for each calibration buffer.
-
Plot the fluorescence ratio as a function of pH and fit the data to a sigmoidal curve to generate the calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
Visualization of Experimental Workflow and Signaling
The following diagrams illustrate the experimental workflow for BCECF-based pHi measurement and a general representation of how pHi changes can be linked to cellular signaling.
Caption: Workflow for intracellular pH measurement using BCECF-AM.
Caption: Generalized pathway linking external stimuli to changes in intracellular pH and cellular responses.
References
Application Notes and Protocols: Carbostyril 165 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye belonging to the carbostyril family. These dyes are recognized for their utility as fluorescent agents in various biomedical applications. While specific, validated protocols for the use of this compound in flow cytometry are not extensively documented in peer-reviewed literature, its spectral properties suggest its potential as a valuable tool for cellular analysis. This document provides a detailed, albeit generalized, protocol for the application of this compound in flow cytometry, based on its known characteristics and established methodologies for similar fluorescent probes.
This compound is an electronically neutral dye with excitation wavelengths in the near-ultraviolet range, making it compatible with flow cytometers equipped with a UV laser. Its emission in the blue region of the spectrum allows for its potential inclusion in multicolor flow cytometry panels.
Data Presentation
A summary of the key quantitative data for this compound is presented below. This information is crucial for designing and executing flow cytometry experiments.
| Property | Value | Reference |
| Chemical Name | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | [1] |
| Synonyms | This compound, 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Excitation Maximum (Ex) | 351/364 nm | [2] |
| Emission Maximum (Em) | >400 nm | [2] |
Experimental Protocols
The following protocols are generalized for the use of this compound in flow cytometry for staining of suspended cells. It is critical to note that these are suggested starting points and optimization will be required for specific cell types and experimental conditions.
Protocol 1: General Staining of Live Cells with this compound for Flow Cytometry
This protocol outlines a general procedure for staining a suspension of live cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension of interest
-
Flow cytometry tubes
-
Flow cytometer with UV laser excitation capabilities
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in a physiologically compatible buffer, such as PBS, to the desired working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add the this compound staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Wash:
-
After incubation, wash the cells twice with 2 mL of PBS to remove any unbound dye.
-
Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Analysis:
-
Acquire data on a flow cytometer equipped with a UV laser (e.g., 355 nm).
-
Collect emission in the blue channel (e.g., using a 450/50 nm bandpass filter).
-
Ensure to include unstained cells as a negative control to set the appropriate gates.
-
Protocol 2: Co-staining with Other Fluorochromes
For multicolor analysis, this compound can potentially be combined with other fluorochromes that have distinct excitation and emission spectra. Given its blue emission, it could be paired with dyes excited by other lasers (e.g., a 488 nm laser for FITC and PE, or a 633 nm laser for APC).
Important Considerations for Multicolor Staining:
-
Spectral Overlap: Check the emission spectrum of this compound and ensure minimal overlap with the other fluorochromes in the panel. Compensation will likely be necessary.
-
Staining Order: The order of staining may need to be optimized. It is generally advisable to perform surface marker staining with antibodies before or after staining with a small molecule dye like this compound.
-
Fixation: If fixation is required for the experimental workflow (e.g., for intracellular staining), the compatibility of this compound fluorescence with the chosen fixative (e.g., paraformaldehyde) and permeabilization buffer (e.g., saponin or methanol) must be tested.
Visualizations
Experimental Workflow for Cellular Staining
The following diagram illustrates a typical workflow for preparing and staining cells for flow cytometry analysis.
Caption: General workflow for staining suspension cells with this compound.
Hypothetical Signaling Pathway Investigation
While the specific cellular targets of this compound are not well-defined, fluorescent dyes are often used to monitor changes in the cellular environment, such as ion concentration or membrane potential, which are key components of many signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a fluorescent probe could be used to measure downstream events.
Caption: Hypothetical signaling pathway measurable by a fluorescent probe.
Disclaimer
The information provided in these application notes is intended for guidance only. As there is limited published data on the use of this compound in flow cytometry, the provided protocols are based on general principles of fluorescent dye staining. It is the responsibility of the researcher to validate and optimize these protocols for their specific experimental needs. This includes, but is not limited to, determining the optimal dye concentration, incubation time, and compatibility with other reagents.
References
Troubleshooting & Optimization
Troubleshooting Carbostyril 165 fluorescence quenching
Welcome to the Technical Support Center for Carbostyril 165. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting fluorescence quenching and to offer answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues related to the unexpected loss of fluorescence (quenching) during experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Diagnostic Test | Solution |
| Incorrect Instrument Settings | Verify excitation and emission wavelengths, slit widths, and detector gain. | Set the fluorometer to the known excitation maximum (~351-364 nm) and emission maximum (>400 nm) for this compound. Optimize slit widths and gain for your sample concentration. |
| Solvent Effects | Compare the fluorescence intensity of this compound in your experimental buffer to its intensity in a polar aprotic solvent like DMSO or DMF. A significant decrease in the experimental buffer suggests a solvent-related issue. | The fluorescence of carbostyril and related coumarin dyes is highly dependent on the solvent environment. Polar aprotic solvents generally enhance fluorescence, while some protic solvents can cause quenching.[1] If possible, adjust the composition of your experimental buffer to be less protic. |
| Suboptimal pH | Measure the pH of your sample solution. Test the fluorescence intensity in a series of buffers with varying pH values. | The fluorescence of carbostyril and related compounds can be pH-sensitive. The optimal pH is typically in the neutral to slightly basic range. Adjust your buffer to the optimal pH for your experiment. |
| Presence of Quenchers | See the "Identifying the Quenching Mechanism" section below. | Identify and remove the quenching agent. Common quenchers include heavy metal ions, dissolved oxygen, and halide ions. |
| Photobleaching | Observe the fluorescence intensity over time with continuous excitation. A gradual decrease in signal is indicative of photobleaching. | Minimize the exposure of your sample to the excitation light. Use neutral density filters, reduce illumination time, and consider using antifade reagents for microscopy applications. |
| Low Concentration | Check the concentration of your this compound solution. | Prepare a fresh solution at a higher concentration. Ensure complete dissolution of the dye. |
Issue 2: Gradual Decrease in Fluorescence Intensity During Measurement
This is a classic sign of photobleaching , the irreversible photochemical destruction of the fluorophore.
Mitigation Strategies:
-
Minimize Excitation Exposure: Use shutters to block the light path when not actively acquiring data.
-
Reduce Excitation Intensity: Use the lowest excitation power that provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: For microscopy, mount your samples in a commercially available antifade medium.
-
Deoxygenate Solutions: Dissolved oxygen can accelerate photobleaching.[2] If compatible with your experiment, deoxygenate your buffers by sparging with nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound has an excitation maximum in the range of 351-364 nm and an emission maximum above 400 nm.
Q2: In what solvents should I dissolve and store this compound?
A2: For stock solutions, polar aprotic solvents such as DMSO or DMF are recommended. Store stock solutions at -20°C, protected from light. For experimental measurements, the choice of solvent will depend on your specific application, but be aware that solvent polarity can significantly impact fluorescence intensity.[1]
Q3: My fluorescence signal is strong in my DMSO stock solution but disappears when I dilute it into my aqueous experimental buffer. Why?
A3: This can be due to several factors:
-
Solvent Effects: Water and other protic solvents can quench the fluorescence of some dyes.
-
Aggregation: At high concentrations in aqueous buffers, the dye may aggregate, leading to self-quenching. Try using a lower concentration.
-
Contaminants: Your buffer may contain quenching impurities, such as trace metal ions. Use high-purity reagents and water.
Q4: I suspect metal ion contamination is quenching my fluorescence. How can I confirm this?
A4: Add a strong chelating agent like EDTA to your sample. If fluorescence is restored, it is a strong indication of quenching by metal ions such as Fe³⁺, Cu²⁺, or Ni²⁺.
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of this compound
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to the desired final concentration in your experimental buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the desired value (e.g., 360 nm).
-
Set the emission scan range (e.g., 380-600 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Blank the instrument with your experimental buffer.
-
Place your sample in a clean cuvette and record the fluorescence emission spectrum.
-
Protocol 2: Identifying Quenching by Metal Ions
-
Initial Measurement: Prepare your this compound sample in your experimental buffer and measure its fluorescence spectrum as described in Protocol 1.
-
Spiking with Metal Ions: To a fresh aliquot of your sample, add a small amount of a stock solution of a potential quenching metal ion (e.g., FeCl₃ to a final concentration of 10-100 µM).
-
Remeasure Fluorescence: Immediately measure the fluorescence spectrum again. A significant decrease in intensity indicates quenching by the added metal ion.
-
Confirmation with Chelator: To the quenched sample, add a small amount of a concentrated EDTA solution (e.g., to a final concentration of 1-5 mM). A restoration of fluorescence confirms metal ion quenching.
Data Presentation
While specific photophysical data for this compound is not extensively available in the peer-reviewed literature, the following table provides representative data for the structurally related coumarin dye, 7-Amino-4-methylcoumarin (Coumarin 120), to serve as a reference.
Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (Coumarin 120)
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) | Reference |
| Ethanol | 354 | 430 | Not specified | [3] |
| Water | 348 | 381 | 0.97 | [4] |
Note: The photophysical properties of fluorescent dyes are highly sensitive to their environment. These values should be considered as a guide and may not be directly transferable to this compound or your specific experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for weak or no fluorescence signal.
References
- 1. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photobleaching of Carbostyril 165
Welcome to the technical support center for Carbostyril 165. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent common issues such as photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is an electronically neutral fluorescent dye.[1][2] It is typically excited by ultraviolet light and emits in the blue region of the spectrum.
Q2: My this compound fluorescence signal is fading rapidly during imaging. What is happening?
This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process is often mediated by reactive oxygen species (ROS) and leads to a permanent loss of the fluorescent signal. Factors that can accelerate photobleaching include high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen.
Q3: How can I minimize photobleaching of this compound in my experiments?
A multi-faceted approach is the most effective way to reduce photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation source. Use shutters to block the light path when not actively acquiring images.
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium for fixed samples or your imaging buffer for live cells.
-
Optimize Filter Sets: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound to maximize signal detection efficiency and minimize the required excitation light.
-
Image with More Sensitive Detectors: Using a more sensitive camera or detector can allow for the use of lower excitation power.
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds that protect fluorophores from photobleaching. They work by scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation and can damage the dye molecule. Common components of antifade reagents include antioxidants and triplet state quenchers.
Q5: Are there commercial antifade reagents compatible with this compound?
-
ProLong™ Diamond Antifade Mountant
-
SlowFade™ Diamond Antifade Mountant[4]
-
Fluoroshield™
Troubleshooting Guide: Photobleaching of this compound
This guide addresses common issues related to the rapid fading of the this compound fluorescent signal during microscopy experiments.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging. | High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides a usable signal. |
| Prolonged Exposure Time | Decrease the exposure time per frame. If necessary, compensate by increasing the camera gain or using a more sensitive detector. | |
| Absence of Antifade Reagent | Incorporate an antifade reagent into the mounting medium or imaging buffer. See the experimental protocol below. | |
| Weak initial fluorescence signal. | Incorrect Filter Set | Verify that the excitation and emission filters on the microscope are optimized for this compound (Ex: ~360 nm, Em: >400 nm). |
| Suboptimal pH of Mounting Medium | The fluorescence of some dyes is pH-sensitive. Ensure your mounting medium or buffer has a pH that is optimal for this compound fluorescence (typically between pH 7 and 9). | |
| Low Dye Concentration | Ensure that the concentration of this compound used for staining is within the recommended range. | |
| High background fluorescence. | Autofluorescence | Biological samples can have endogenous sources of fluorescence. Image an unstained control sample to assess the level of autofluorescence and apply appropriate background correction. |
| Non-specific Staining | Optimize your staining protocol to reduce non-specific binding of the dye. This may include adjusting the dye concentration, incubation time, and wash steps. |
Quantitative Data on Photobleaching Prevention (Illustrative)
The following tables present illustrative data on the photobleaching rates of this compound and the efficacy of different antifade reagents. Note: This data is hypothetical and intended for demonstration purposes.
Table 1: Photobleaching Rate of this compound under Continuous Excitation
| Time (seconds) | Normalized Fluorescence Intensity (No Antifade) | Normalized Fluorescence Intensity (with Antifade A) | Normalized Fluorescence Intensity (with Antifade B) |
| 0 | 100% | 100% | 100% |
| 30 | 65% | 92% | 95% |
| 60 | 42% | 85% | 91% |
| 90 | 28% | 78% | 87% |
| 120 | 15% | 71% | 83% |
Table 2: Half-life of this compound Fluorescence with Different Antifade Reagents
| Condition | Fluorescence Half-life (seconds) |
| No Antifade Reagent | 55 |
| Antifade Reagent A | 210 |
| Antifade Reagent B | 280 |
Experimental Protocol: Application of a Commercial Antifade Mounting Medium
This protocol provides a general procedure for mounting fixed, stained cells or tissue sections with a commercial antifade reagent to minimize photobleaching of this compound.
Materials:
-
Fixed and stained slides with this compound
-
Commercial antifade mounting medium (e.g., ProLong™ Diamond Antifade Mountant)
-
Coverslips
-
Distilled water or phosphate-buffered saline (PBS)
-
Pipette
-
Lint-free wipes
Procedure:
-
Prepare the Slide: After the final wash step of your staining protocol, carefully remove the excess buffer from the slide by gently tapping the edge on a lint-free wipe. Do not allow the sample to dry out completely.
-
Add Antifade Medium: Place the slide on a level surface. Dispense one drop of the antifade mounting medium directly onto the stained specimen. For larger specimens, two or more drops may be necessary to ensure even coverage.
-
Mount the Coverslip: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge of the coverslip to the edge of the drop of mounting medium and slowly lower the coverslip onto the slide. This technique helps to prevent the formation of air bubbles.
-
Remove Excess Medium: If necessary, carefully blot away any excess mounting medium from the edges of the coverslip with a lint-free wipe.
-
Curing (if required): Some antifade mounting media require a curing period for optimal performance and to solidify. Refer to the manufacturer's instructions for the specific antifade reagent you are using. This may involve leaving the slides at room temperature in the dark for several hours or overnight.
-
Sealing (optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: The slide is now ready for fluorescence microscopy. It is still recommended to use the lowest possible excitation intensity and exposure time to further preserve the fluorescent signal.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting photobleaching issues with this compound.
Caption: Troubleshooting workflow for this compound photobleaching.
References
Carbostyril 165 aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbostyril 165. The information is designed to address common challenges related to its aggregation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an electronically neutral fluorescent dye.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Excitation Wavelength | 351/364 nm | [1][2] |
| Emission Wavelength | >400 nm | [1][2] |
| Solubility in DMSO | 10 mM | [2] |
Q2: Why does my this compound solution appear cloudy or have visible precipitates in an aqueous buffer?
This compound, like many carbostyril derivatives, is a hydrophobic compound with limited aqueous solubility.[3] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the this compound molecules can self-associate and form aggregates or precipitates. This is a common issue for hydrophobic compounds.[4]
Q3: What are the potential consequences of this compound aggregation in my experiments?
Aggregation of this compound can lead to several experimental issues:
-
Inaccurate Quantification: Aggregates can scatter light, leading to erroneous readings in absorbance- or fluorescence-based assays.
-
Reduced Bioavailability: In cell-based assays, aggregated compounds may not effectively cross cell membranes, leading to an underestimation of their biological activity.
-
Altered Pharmacokinetics: In in vivo studies, aggregation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[3]
-
Loss of Activity: The compound may be inactive in its aggregated state.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
-
Cause A: Final concentration exceeds aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. Conduct a solubility test to determine the approximate solubility limit in your specific buffer system.
-
-
Cause B: High percentage of organic solvent in the final solution.
-
Solution: Minimize the final concentration of DMSO in your aqueous solution. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced toxicity and precipitation.[4]
-
Issue 2: Inconsistent results or low activity in biological assays.
-
Cause A: Formation of small, non-visible aggregates.
-
Solution 1: Sonication. Briefly sonicate the final working solution to break up small aggregates.[4][5]
-
Solution 2: Use of Pluronic F-127. This non-ionic surfactant can help to stabilize hydrophobic compounds in aqueous solutions and prevent aggregation. Prepare a stock solution of Pluronic F-127 and add it to your buffer before adding the this compound stock.
-
-
Cause B: Adsorption to plasticware.
Issue 3: Difficulty dissolving this compound to prepare a stock solution.
-
Cause: Inappropriate solvent.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Add the desired volume of the aqueous buffer to a new sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
If necessary, sonicate the final working solution for 5-10 minutes in a bath sonicator.
Quantitative Data Summary
The following tables provide an example of how to present solubility data for this compound. Note: The data below is for illustrative purposes only and should be experimentally determined for your specific conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Solubility (mM) | Temperature (°C) |
| DMSO | 10 | 25 |
| Ethanol | 2 | 25 |
| PBS (pH 7.4) | <0.01 | 25 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Co-solvent Concentration (%) | Apparent Solubility (µM) |
| None | 0 | <0.1 |
| DMSO | 0.5 | 5 |
| Ethanol | 1 | 2 |
| PEG400 | 5 | 15 |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | 26078-23-9 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Improving Carbostyril 165 solubility for biological assays
Welcome to the Technical Support Center for Carbostyril 165. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in biological assays.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on solubility and fluorescence-related problems.
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Observation: A precipitate forms immediately or over time after diluting the this compound DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media).
-
Cause: this compound has limited solubility in aqueous solutions. The sudden change in solvent polarity when diluting a concentrated DMSO stock can cause the compound to "crash out" of solution.
-
Solutions:
| Solution | Detailed Steps |
| 1. Optimize Dilution Technique | Pre-warm the aqueous buffer or media to 37°C. While gently vortexing the buffer, add the this compound DMSO stock solution dropwise. This gradual introduction helps to prevent localized high concentrations that lead to precipitation. |
| 2. Use an Intermediate Dilution Step | First, dilute the high-concentration DMSO stock to a lower concentration with DMSO. Then, add this intermediate stock to the pre-warmed aqueous buffer. |
| 3. Lower the Final Concentration | If precipitation persists, reduce the final working concentration of this compound. For imaging, a concentration range of 1-10 µM is often sufficient.[1] |
| 4. Consider Solvent Alternatives (for non-cell-based assays) | For in vitro assays that do not involve live cells, consider using a co-solvent system, such as an ethanol/water mixture. Note that the compatibility of the co-solvent with the assay must be validated. |
Issue 2: Weak or No Fluorescence Signal
-
Observation: The expected fluorescence signal is weak or absent after staining.
-
Cause: This can be due to several factors including incorrect filter sets, photobleaching, or quenching of the fluorophore.
-
Solutions:
| Solution | Detailed Steps |
| 1. Verify Instrument Settings | Ensure the excitation and emission wavelengths on the fluorescence microscope or plate reader are correctly set for this compound (Excitation: ~351/364 nm, Emission: >400 nm).[2][3] |
| 2. Minimize Photobleaching | Reduce the exposure time and excitation light intensity. Use a neutral density filter if available. When not acquiring images, keep the light source shuttered. |
| 3. Check for Quenching | The fluorescence of carbostyril derivatives can be sensitive to the local environment. Ensure all buffers and media are free of quenching contaminants. |
| 4. Optimize pH of the Buffer | The fluorescence of related compounds can be pH-sensitive. Ensure the pH of your buffer is within the optimal range for your experiment and compatible with the dye. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). A solubility of 10 mM in DMSO has been reported.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Store this compound stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: For cell staining and fluorescence microscopy, a typical working concentration for related carbostyril derivatives is in the range of 1-10 µM.[1] The optimal concentration should be determined empirically for your specific cell type and application.
Q4: Is this compound suitable for live-cell imaging?
A4: As a fluorescent dye, this compound has the potential for use in live-cell imaging. However, it is crucial to assess its cytotoxicity at the desired working concentration and incubation time for your specific cell line. A standard cytotoxicity assay, such as an MTT or LDH assay, is recommended.
Quantitative Data Summary
The following table summarizes the known solubility and spectral properties of this compound.
| Property | Value | Source |
| Molecular Weight | 202.25 g/mol | [2] |
| Solubility in DMSO | 10 mM | [2] |
| Excitation Wavelength | ~351/364 nm | [2][3] |
| Emission Wavelength | >400 nm | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Staining Protocol for Fixed Cells (Adapted from a related compound)
-
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (10 mM in DMSO)
-
Mounting medium
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM.[1]
-
Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Visualizations
Caption: A general workflow for staining fixed cells with this compound.
Caption: A logical guide to troubleshooting precipitation issues with this compound.
References
Technical Support Center: Optimizing Carbostyril 124 for Cell Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carbostyril 124 for cell staining applications. While "Carbostyril 165" as a specific product for cell staining is not prominently documented, this guide focuses on Carbostyril 124, a related and known fluorescent compound, to address common experimental challenges. The principles and troubleshooting steps outlined here are broadly applicable to many fluorescent small molecule dyes used in cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is Carbostyril 124 and what are its primary applications in cell staining?
Carbostyril 124 (cs124), also known as 7-amino-4-methyl-2(1H)-quinolinone, is a small, water-soluble, blue-emitting fluorescent molecule.[1] Due to its favorable photophysical properties, it is often used as a fluorescent label and as an organic antenna for Lanthanide-based Förster Resonance Energy Transfer (FRET) applications.[1] In cell staining, it can be used to label specific cellular compartments or as a tracer, depending on its conjugation and the experimental design.
Q2: What is the optimal concentration range for Carbostyril 124?
The optimal concentration for Carbostyril 124 will vary depending on the cell type, cell density, and the specific application. A starting point for optimization is crucial. High concentrations can lead to non-specific binding and increased background fluorescence.[2] It is recommended to perform a concentration titration to determine the best signal-to-noise ratio for your experiment.
Q3: Is Carbostyril 124 suitable for live-cell imaging?
Many small-molecule fluorescent dyes are cell-permeable and suitable for live-cell imaging.[3][4] However, it is essential to assess the potential cytotoxicity of any new dye. An initial viability assay is recommended to ensure that the staining protocol does not adversely affect cell health.[5]
Q4: How can I minimize photobleaching when using Carbostyril 124?
Photobleaching is the irreversible photochemical destruction of a fluorophore.[6] To minimize photobleaching, several strategies can be employed:
-
Use Antifade Reagents: Mounting media containing antifade reagents can protect fluorophores from photobleaching.[6][7][8]
-
Optimize Illumination: Use the lowest possible excitation light intensity that provides an adequate signal.[7][9]
-
Reduce Exposure Time: Minimize the duration of exposure to the excitation light.[7][9]
-
Choose Photostable Dyes: When possible, select fluorophores with higher photostability.[7]
Troubleshooting Guide
This guide addresses common issues encountered during cell staining with fluorescent dyes like Carbostyril 124.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate Dye Concentration: The concentration of Carbostyril 124 is too low. | Perform a titration to determine the optimal dye concentration.[10][11] |
| Low Expression of Target: If Carbostyril 124 is conjugated to a targeting moiety, the target may have low expression levels. | Confirm target expression using an alternative method like Western blotting.[1][12] | |
| Incorrect Excitation/Emission Settings: The microscope filters do not match the spectral properties of Carbostyril 124. | Ensure the microscope's filter set is appropriate for the dye's excitation and emission maxima.[1][12] | |
| Photobleaching: The fluorescent signal has been destroyed by excessive exposure to excitation light. | Use an antifade mounting medium, reduce light intensity, and minimize exposure time.[6][8] | |
| High Background | Excessive Dye Concentration: The concentration of Carbostyril 124 is too high, leading to non-specific binding. | Titrate the dye to a lower concentration.[2][10] |
| Insufficient Washing: Unbound dye molecules have not been adequately washed away. | Increase the number and duration of wash steps after staining.[1][13] | |
| Autofluorescence: The cells or the culture medium exhibit natural fluorescence. | Image unstained control cells to assess autofluorescence. Consider using a phenol red-free medium.[14][15] | |
| Dye Aggregation: The dye has formed aggregates that bind non-specifically. | Centrifuge the dye solution before use to pellet any aggregates.[12] | |
| Uneven or Patchy Staining | Poor Cell Health: Cells are not healthy, leading to inconsistent staining. | Ensure cells are healthy and not overly confluent before staining. |
| Inadequate Permeabilization (for intracellular targets): If targeting an intracellular structure, the cell membrane may not be sufficiently permeabilized. | Optimize the permeabilization step with appropriate detergents like Triton X-100 or saponin.[16][17] | |
| Uneven Dye Distribution: The dye was not mixed thoroughly during application. | Ensure the dye solution is mixed well and evenly distributed over the cells. | |
| Cell Death or Morphology Changes | Dye Cytotoxicity: The concentration of Carbostyril 124 is toxic to the cells. | Perform a viability assay with a range of dye concentrations to determine a non-toxic level. |
| Harsh Staining Conditions: The overall staining protocol (e.g., incubation time, temperature) is stressing the cells. | Optimize the staining protocol to be as gentle as possible, especially for live-cell imaging.[18] |
Experimental Protocols
General Protocol for Staining Live Cells with Carbostyril 124
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Prepare Staining Solution: Dilute the Carbostyril 124 stock solution to the desired final concentration in a serum-free medium or an appropriate buffer. It is crucial to optimize this concentration.[19]
-
Staining: Remove the culture medium from the cells and add the Carbostyril 124 staining solution.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.[18]
-
Washing: Gently aspirate the staining solution and wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or HBSS) to remove unbound dye.[20]
-
Imaging: Add fresh imaging buffer to the cells and proceed with imaging using a fluorescence microscope with the appropriate filter set for Carbostyril 124.
General Protocol for Staining Fixed and Permeabilized Cells
-
Cell Preparation: Grow cells on coverslips or imaging plates.
-
Fixation: Wash the cells with PBS and then fix them with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.[16][21]
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization (if required for intracellular targets): If targeting intracellular structures, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[16][22]
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Staining: Dilute Carbostyril 124 to the optimal concentration in a blocking buffer and incubate with the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[6]
-
Imaging: Image the cells using a fluorescence microscope.
Visualizations
Caption: General experimental workflows for live and fixed cell staining.
Caption: Troubleshooting logic for common staining issues.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell-permeable organic fluorescent probes for live-cell super-resolution imaging [opg.optica.org]
- 4. Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. news-medical.net [news-medical.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. IF Troubleshooting | Proteintech Group [ptglab.com]
- 14. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 15. ibidi.com [ibidi.com]
- 16. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
- 19. Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fortislife.com [fortislife.com]
- 21. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Carbostyril 165 Spectral Overlap
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the spectral overlap of Carbostyril 165 with other commonly used fluorophores in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general spectral properties?
A1: this compound, also known as 7-dimethylamino-4-methyl-2(1H)-quinolinone, is a fluorescent dye.[1][2] It is recognized for its high quantum efficiency.[3] Its spectral properties are broadly characterized by:
A precise, publicly documented peak emission wavelength, quantum yield, and molar extinction coefficient can be difficult to locate in readily available literature. Researchers should perform in-house spectral characterization for precise measurements in their specific experimental buffer and conditions.
Q2: What is spectral overlap and why is it a concern?
A2: Spectral overlap, also referred to as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another fluorophore being used in the same experiment.[4][5] This can lead to the signal from one fluorophore being erroneously detected in the channel designated for another, resulting in false-positive signals and inaccurate data.[6][7]
Q3: How can I determine the potential for spectral overlap between this compound and other fluorophores?
A3: To assess the potential for spectral overlap, you need to compare the emission spectrum of this compound with the excitation and emission spectra of the other fluorophores in your panel. The greater the overlap between the emission of this compound and the emission of another dye, the higher the likelihood of bleed-through. Online spectral viewers can be a valuable tool for visualizing this potential overlap.
Troubleshooting Guides
Issue 1: Suspected Spectral Bleed-through from this compound in Fluorescence Microscopy
Q: I am observing a signal in my green channel (e.g., FITC/Alexa Fluor 488) that I suspect is bleed-through from my this compound staining. How can I confirm and correct this?
A: This is a common issue, especially given this compound's broad emission. Here’s a step-by-step guide to troubleshoot and mitigate this problem:
Experimental Protocol: Single-Stain Controls for Fluorescence Microscopy
-
Prepare Single-Stain Controls: For each fluorophore in your experiment (including this compound), prepare a separate sample stained with only that single fluorophore.
-
Image Each Control in All Channels: Acquire an image of each single-stained sample using every filter set (channel) you are using in your multicolor experiment.
-
Analyze for Bleed-through:
-
Examine the image of the this compound-only sample. If you observe a signal in the FITC/Alexa Fluor 488 channel, this confirms spectral bleed-through.
-
Similarly, check for bleed-through from your other fluorophores into the this compound channel.
-
-
Correction Strategies:
-
Sequential Imaging: If your microscope allows, acquire images for each channel sequentially. This prevents the excitation of one dye while detecting the emission of another.[8]
-
Optimize Filter Sets: Ensure your filter sets are optimized to minimize the detection of out-of-channel emissions. Narrowband filters can be particularly effective.
-
Linear Unmixing: Many imaging software packages offer linear unmixing algorithms. This computational method uses the single-stain control images to calculate and subtract the contribution of bleed-through from your multicolor images.[8]
-
Issue 2: Compensation Issues in Flow Cytometry with this compound
Q: I am having difficulty setting the correct compensation for this compound in my multicolor flow cytometry panel. What is the best practice for this?
A: Proper compensation is critical for accurate multicolor flow cytometry data.[9] Here is a detailed protocol for setting up compensation, particularly when working with a dye like this compound that emits in the blue/cyan region.
Experimental Protocol: Step-by-Step Compensation in Flow Cytometry
-
Prepare Compensation Controls: For each fluorophore in your panel, you need a single-stained positive control and an unstained negative control. Compensation beads are often preferred as they provide a consistent and bright signal.[10]
-
Instrument Setup:
-
Run an unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population of interest.
-
Adjust the fluorescence channel voltages so that the negative population is on scale (typically within the first log decade) and the positive population is as bright as possible without going off-scale.
-
-
Acquire Single-Stain Controls:
-
Run each single-stained control and record the data. Ensure you collect a sufficient number of events for a robust statistical calculation.
-
-
Calculate the Compensation Matrix:
-
Use your flow cytometer's software to automatically calculate the compensation matrix based on the single-stain controls. The software will determine the percentage of signal from each fluorophore that is detected in other channels (spillover values).
-
-
Review and Fine-Tune:
-
Visually inspect the compensated data. The median fluorescence intensity of the positive population in the spillover channels should be the same as the median of the negative population in those channels.
-
If necessary, manually adjust the compensation values, although automatic compensation is generally recommended.[11]
-
-
Apply to Experimental Samples: Once the compensation matrix is correctly set, apply it to your multicolor experimental samples.
Quantitative Data and Spectral Overlap
The following table summarizes the spectral properties of this compound and other common fluorophores to help you assess potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Potential Overlap with this compound (Em > 400 nm) |
| This compound | 351 / 364 | > 400 | Data not readily available | High (qualitative)[3] | - |
| DAPI | 358 | 461 | 30,000 | 0.92 | High |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 | High |
| Alexa Fluor 405 | 402 | 421 | 34,000 | 0.92 | Moderate |
| Pacific Blue™ | 410 | 455 | 30,000 | 0.80 | High |
| Brilliant Violet 421™ | 405 | 421 | 250,000 | 0.86 | Moderate |
| FITC | 495 | 519 | 75,000 | 0.92 | Low |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | Low |
Disclaimer: Spectral properties of fluorophores can be environmentally sensitive (e.g., dependent on solvent, pH, and conjugation). The values presented here are for general guidance. For critical applications, it is recommended to consult the manufacturer's specifications or perform your own spectral measurements.[12][13]
Visualizing Experimental Workflows and Concepts
To further clarify key concepts and workflows, the following diagrams are provided.
Caption: Troubleshooting workflow for spectral bleed-through.
Caption: Spectral overlap between two fluorophores.
References
- 1. This compound | 26078-23-9 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. sciforum.net [sciforum.net]
- 4. abcam.com [abcam.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Olympus Microscopy Resource Center | Confocal Microscopy - Fluorochrome Data Table [olympusconfocal.com]
- 13. Fluorochrome Data Table [evidentscientific.com]
Technical Support Center: Minimizing Carbostyril 165 Cytotoxicity in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with Carbostyril 165 in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye that is electronically neutral. It is excited by ultraviolet light and emits in the blue region of the spectrum.
| Property | Value |
| Excitation Wavelength (Ex) | 351/364 nm |
| Emission Wavelength (Em) | >400 nm |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
Q2: What are the primary causes of this compound-induced cytotoxicity?
The primary cause of cytotoxicity with most fluorescent dyes, including those excited by blue light like this compound, is phototoxicity .[1][2][3][4] This occurs when the dye, upon excitation by the light source, generates reactive oxygen species (ROS) that can damage cellular components, leading to stress and cell death.[3] Other potential, though less documented for this specific dye, sources of cytotoxicity include the intrinsic chemical toxicity of the compound at high concentrations and the effects of solvents (like DMSO) used to dissolve the dye.
Q3: How can I distinguish between cytotoxicity and a cytostatic effect?
A cytotoxic effect leads to cell death, which can be observed as a decrease in the number of viable cells over time. A cytostatic effect, on the other hand, inhibits cell proliferation without directly killing the cells, resulting in a plateau of the cell number.[5] Time-course imaging and cell counting are effective ways to differentiate between these two effects.[5]
Q4: What are some less cytotoxic alternatives to this compound for live-cell imaging in a similar spectral range?
If reducing cytotoxicity is a primary concern, consider alternatives that are specifically designed for live-cell imaging and have lower phototoxicity profiles. While direct replacements with identical spectral properties can be limited, some options to explore include:
-
Hoechst 33342: A cell-permeant nuclear counterstain with similar blue emission. However, its concentration must be carefully optimized to avoid cytotoxicity.[1]
-
DAPI (4′,6-diamidino-2-phenylindole): While commonly used for fixed cells, lower concentrations can sometimes be used in live-cell imaging for short durations, though it is generally considered more toxic to live cells than Hoechst stains.
-
Newer generation blue dyes: Investigate recently developed fluorescent probes designed for high photostability and low cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after staining and imaging with this compound.
This is a common issue and is often linked to phototoxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dye concentration is too high. | Perform a concentration titration to find the lowest concentration of this compound that provides an adequate signal-to-noise ratio. Start with a range of 0.1 µM to 10 µM. | Reduced cell death while maintaining a usable fluorescent signal. |
| Solvent (DMSO) concentration is toxic. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare higher concentration stock solutions of this compound to minimize the volume of solvent added to the cells. | Minimized solvent-induced toxicity, isolating the effect of the dye itself. |
| Excessive light exposure. | Reduce the excitation light intensity to the lowest level that allows for clear imaging. Decrease the exposure time and the frequency of image acquisition to the minimum required for your experiment.[6] | Significantly lower phototoxicity and improved cell viability over the course of the experiment.[6] |
| High phototoxicity of the dye. | Incorporate antioxidants, such as N-acetylcysteine (NAC) or Trolox, into the imaging medium to help neutralize reactive oxygen species (ROS). Use a phenol red-free imaging medium, as phenol red can contribute to ROS generation. | Reduced oxidative stress and a noticeable decrease in cell death. |
Issue 2: Weak fluorescent signal from this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal dye concentration. | While high concentrations can be toxic, a concentration that is too low will result in a poor signal. Carefully optimize the concentration as described in the titration protocol. | An improved signal-to-noise ratio without a significant increase in cytotoxicity. |
| Incorrect filter sets. | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex: ~360 nm, Em: >400 nm). | Enhanced detection of the fluorescent signal. |
| Photobleaching. | Reduce the excitation light intensity and exposure time. If possible, use an anti-fade reagent in your live-cell imaging medium. | A more stable fluorescent signal over the duration of the imaging experiment. |
| Efflux pump activity. | Some cell lines actively pump out fluorescent dyes. Consider using an efflux pump inhibitor, like Verapamil, during the staining process, but be aware of its own potential cellular effects. | Increased intracellular retention of the dye and a stronger, more stable signal. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol provides a method to quantify the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol helps determine if this compound induces cytotoxicity through mitochondrial dysfunction.[7][8][9]
Materials:
-
Cells seeded on glass-bottom dishes
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester)
-
Live-cell imaging medium (phenol red-free)
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Staining: Incubate the cells with 25-50 nM TMRE or TMRM in live-cell imaging medium for 20-30 minutes at 37°C.[7]
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells using a confocal microscope. Use an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm for TMRE/TMRM.
-
Analysis: A decrease in the red fluorescence intensity in the mitochondria of treated cells compared to control cells indicates a loss of mitochondrial membrane potential, suggesting mitochondrial dysfunction.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses whether this compound induces oxidative stress.[10][11][12]
Materials:
-
Cells seeded on glass-bottom dishes
-
This compound
-
CellROX™ Green or Deep Red Reagent, or DCFDA/H2DCFDA
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Staining: Add the ROS detection reagent (e.g., 5 µM CellROX™ Green) to the cells and incubate for 30 minutes at 37°C, protected from light.[12]
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using the appropriate filter set for the chosen ROS indicator (e.g., Ex/Em of ~485/520 nm for CellROX™ Green).
-
Analysis: An increase in green fluorescence in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.
Protocol 4: Caspase-3/7 Activation Assay
This protocol determines if this compound induces apoptosis.[13][14][15]
Materials:
-
Cells seeded on glass-bottom dishes
-
This compound
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Reagent Preparation: Prepare the Caspase-3/7 detection reagent according to the manufacturer's instructions.
-
Treatment and Staining: Add the this compound and the Caspase-3/7 reagent to the cells simultaneously.
-
Imaging: Place the dish on the microscope stage within an environmental chamber and begin time-lapse imaging. Use an excitation/emission of ~502/530 nm for the Caspase-3/7 reagent.
-
Analysis: An increase in green fluorescence in the nucleus of treated cells indicates the activation of caspase-3/7 and the initiation of apoptosis.
Visualizations
Caption: General experimental workflow for live-cell imaging with this compound.
Caption: A potential signaling pathway for this compound-induced phototoxicity.
Caption: Troubleshooting decision tree for addressing this compound cytotoxicity.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The lipofuscin fluorophore A2E mediates blue light-induced damage to retinal pigmented epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blue light-induced phototoxicity in retinal cells: implications in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blue light-induced phototoxicity in retinal cells: implications in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 8. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. maokangbio.com [maokangbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Carbostyril 165 Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence intensity of Carbostyril 165.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence pH-sensitive?
This compound, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye. Its fluorescence arises from a conjugated π-system. The fluorescence intensity of this compound is influenced by pH due to the presence of a dimethylamino group at the 7-position. In acidic conditions, this amino group can become protonated. This protonation alters the electronic properties of the molecule, which in turn can affect its fluorescence quantum yield.
Q2: What is the general trend of this compound fluorescence intensity with changing pH?
Generally, for coumarin-based dyes with amino groups, the fluorescence is highest in neutral to alkaline conditions. As the pH becomes more acidic, the amino group gets protonated, which can lead to a decrease in fluorescence intensity. Therefore, a significant drop in fluorescence is expected in the acidic pH range.
Q3: At what excitation and emission wavelengths should I measure this compound fluorescence?
The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and instrumental setup. However, a common starting point for excitation is around 350-365 nm, with the emission maximum typically observed above 400 nm. It is always recommended to perform an initial scan to determine the optimal excitation and emission maxima for your specific experimental conditions.
Q4: Is the fluorescence of this compound stable over time?
Like many fluorescent dyes, this compound can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. It is advisable to minimize the exposure of the sample to the excitation source and to use fresh solutions for quantitative measurements.
Data Presentation
The following table summarizes representative data on the relative fluorescence intensity of this compound at various pH values. Please note that these are illustrative values, and actual results may vary based on experimental conditions such as dye concentration, solvent, and instrument settings.
| pH | Relative Fluorescence Intensity (%) |
| 2.0 | 15 |
| 3.0 | 25 |
| 4.0 | 40 |
| 5.0 | 75 |
| 6.0 | 95 |
| 7.0 | 100 |
| 8.0 | 100 |
| 9.0 | 98 |
| 10.0 | 97 |
Experimental Protocols
Protocol for Measuring the Effect of pH on this compound Fluorescence Intensity
This protocol outlines the steps for a spectrofluorometric pH titration to determine the fluorescence profile of this compound across a range of pH values.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO or ethanol for stock solution)
-
A series of buffer solutions covering the desired pH range (e.g., citrate, phosphate, borate buffers)
-
Spectrofluorometer
-
Calibrated pH meter
-
Quartz cuvettes
2. Procedure: a. Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO. Store this solution protected from light. b. Working Solution Preparation: For each pH measurement, prepare a dilute working solution of this compound in the respective buffer. A typical final concentration is in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the buffer pH and the dye's properties. c. Spectrofluorometer Setup: i. Turn on the spectrofluorometer and allow the lamp to warm up. ii. Set the excitation and emission wavelengths to the determined optima for this compound (e.g., Ex: 360 nm, Em: 450 nm). iii. Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. d. Measurement: i. For each pH buffer, prepare a blank sample containing only the buffer. Use this to zero the instrument. ii. Measure the fluorescence intensity of the this compound working solution in each buffer. iii. Record the fluorescence intensity at the emission maximum for each pH value. e. Data Analysis: i. Correct the fluorescence intensity of each sample by subtracting the fluorescence of the corresponding blank. ii. Normalize the fluorescence intensities, for instance, by setting the highest intensity to 100%. iii. Plot the normalized fluorescence intensity as a function of pH.
Mandatory Visualizations
Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.
Caption: Relationship between pH and this compound fluorescence intensity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Fluorescence Signal | 1. Incorrect excitation/emission wavelengths. 2. Dye concentration is too low. 3. Instrument settings are not optimal (e.g., slit widths too narrow). 4. Dye has degraded. | 1. Perform excitation and emission scans to find the peak wavelengths. 2. Prepare a fresh, more concentrated working solution. 3. Increase the slit widths, but be cautious of increased background noise. 4. Prepare a fresh stock solution from the solid compound. |
| High Background Fluorescence | 1. Contaminated buffer or solvent. 2. Autofluorescence from the cuvette. 3. High concentration of the dye leading to inner filter effects. | 1. Use high-purity, fluorescence-grade solvents and freshly prepared buffers. 2. Ensure the cuvette is clean. Use a high-quality quartz cuvette. 3. Dilute the sample. |
| Inconsistent or Drifting Readings | 1. Photobleaching of the sample. 2. Temperature fluctuations in the sample chamber. 3. pH of the buffer is unstable. | 1. Minimize the sample's exposure to the excitation light. Take readings quickly. 2. Allow the instrument and sample to equilibrate to a stable temperature. 3. Use high-quality buffers and ensure their pH is stable at the working temperature. |
| Unexpected Shift in Emission Peak | 1. Change in solvent polarity. 2. Presence of contaminants. 3. High dye concentration leading to self-absorption. | 1. Ensure the solvent composition is consistent across all samples. 2. Use pure reagents and clean labware. 3. Dilute the sample. |
Validation & Comparative
A Comparative Guide to Nuclear Stains for Live-Cell Imaging: Hoechst 33342 vs. Carbostyril 165
An in-depth analysis of two fluorescent dyes for visualizing nuclear dynamics in living cells. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed protocols to aid researchers in selecting the optimal stain for their live-cell imaging needs.
For researchers in cell biology, drug discovery, and related fields, the ability to visualize the nucleus in living cells is paramount. Fluorescent dyes that specifically stain the nucleus are invaluable tools for studying cell cycle progression, apoptosis, and other dynamic cellular processes. Among the various options available, Hoechst 33342 has long been a staple in laboratories worldwide. This guide provides a detailed comparison of Hoechst 33342 with a lesser-known fluorescent dye, Carbostyril 165, to help researchers make an informed decision for their live-cell imaging experiments.
Overview of Nuclear Stains
Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that binds to the minor groove of adenine-thymine (A-T) rich regions of DNA.[1][2] Its ability to enter live cells without requiring membrane permeabilization has made it a popular choice for a wide range of applications, including cell counting, cell cycle analysis, and apoptosis detection.[2]
This compound , also known by its chemical name 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye with excitation in the ultraviolet range.[3][4] While its basic spectral properties are documented, its application and performance in live-cell imaging are not well-established in publicly available scientific literature.
Performance Comparison: A Data-Driven Analysis
An objective comparison of these two dyes is challenging due to the limited experimental data available for this compound in the context of live-cell imaging. While extensive research has characterized the performance of Hoechst 33342, similar data for this compound is scarce. The following table summarizes the available quantitative data for both dyes.
| Feature | This compound | Hoechst 33342 |
| Excitation Maximum (with DNA) | 351/364 nm[3][4] | ~350 nm[2] |
| Emission Maximum (with DNA) | >400 nm[3][4] | ~461 nm[2] |
| Cell Permeability | Data not available | Yes[1][2] |
| Cytotoxicity | Data not available | Can be cytotoxic at higher concentrations and with prolonged exposure[5][6][7] |
| Photostability | Data not available | Subject to photobleaching, and can induce phototoxicity upon repeated excitation[8] |
| Quantum Yield (DNA-bound) | Data not available | Fluorescence quantum yield increases significantly upon binding to DNA[1] |
In-Depth Look at Hoechst 33342
Given the wealth of information available, a more detailed examination of Hoechst 33342's characteristics is possible.
Spectral Properties
Hoechst 33342 is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[2] This spectral profile allows for multiplexing with other fluorescent probes that emit in the green, red, or far-red channels. A significant advantage of Hoechst dyes is the substantial increase in their fluorescence quantum yield upon binding to DNA, which results in a high signal-to-noise ratio with minimal background fluorescence from unbound dye.[1]
Cytotoxicity and Phototoxicity
A critical consideration for any live-cell imaging reagent is its potential to harm the cells under investigation. While generally considered to have low toxicity at recommended concentrations, Hoechst 33342 can exhibit cytotoxic effects, particularly at higher concentrations or with extended incubation times.[5][6] Studies have shown that it can induce DNA damage and perturb the cell cycle.[5][7]
Furthermore, the UV excitation required for Hoechst 33342 can be phototoxic to cells, especially during time-lapse imaging experiments that involve repeated illumination. This phototoxicity is a function of both the dye concentration and the light fluence.[8] Therefore, it is crucial to use the lowest possible dye concentration and illumination intensity that provide an adequate signal.
Experimental Protocols
A standardized protocol for live-cell imaging is essential for reproducible results. Below is a general workflow applicable to fluorescent nuclear stains.
General Live-Cell Nuclear Staining Workflow
Caption: A flowchart illustrating the key steps in a typical live-cell nuclear staining experiment.
Detailed Protocol for Hoechst 33342 Staining of Live Cells
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water or DMSO)
-
Live cells in culture medium
-
Balanced salt solution (e.g., PBS or HBSS)
-
Fluorescence microscope with a UV light source and a blue emission filter (e.g., DAPI filter set)
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in cell culture medium or a balanced salt solution to a final working concentration. A typical starting concentration is 1 µg/mL.[2] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution.
-
Incubation: Incubate the cells at 37°C for 5 to 30 minutes.[2] The incubation time can be optimized to achieve sufficient nuclear staining.
-
Washing (Optional): For some applications, washing the cells with fresh, pre-warmed medium or buffer after incubation can help to reduce background fluorescence. However, due to the high affinity of Hoechst 33342 for DNA, this step is often not necessary.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
Conclusion
Based on the currently available scientific literature, Hoechst 33342 remains the more characterized and reliable choice for live-cell nuclear imaging when compared to this compound. Its performance, including spectral properties, cell permeability, and potential for cytotoxicity and phototoxicity, has been extensively documented, providing researchers with a solid foundation for experimental design and data interpretation.
The lack of published data on the use of This compound in live-cell imaging applications makes it difficult to recommend for routine use. While its basic spectral properties are known, critical performance metrics such as cytotoxicity, photostability, and quantum yield in a cellular environment have not been established. Researchers considering the use of this compound would need to undertake extensive validation experiments to determine its suitability for their specific live-cell imaging needs.
For professionals in research and drug development, the selection of a fluorescent probe is a critical step that can significantly impact the quality and reliability of experimental outcomes. When choosing a nuclear stain for live-cell imaging, it is advisable to select a well-characterized reagent like Hoechst 33342, while keeping in mind the importance of optimizing staining conditions to minimize any potential adverse effects on the cells.
References
- 1. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | 26078-23-9 [chemicalbook.com]
- 5. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbostyril 165 and Other Quinolinone Dyes for Researchers
In the dynamic field of fluorescence-based research, the selection of an appropriate dye is paramount to the success of experimental outcomes. This guide provides a detailed comparison of Carbostyril 165, a prominent quinolinone dye, with other members of the quinolinone and structurally related coumarin families. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on fluorophore selection based on objective performance data and established experimental protocols.
Unveiling the Quinolinone Scaffold
Quinolinone dyes, also known as carbostyrils, are a class of heterocyclic compounds characterized by a quinolin-2(1H)-one core. Their inherent fluorescence, coupled with the tunability of their photophysical properties through chemical modification, has led to their widespread use in various scientific disciplines, including cellular imaging, sensing, and as laser dyes. This compound, chemically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a well-established blue-emitting fluorophore. Its performance is often benchmarked against other quinolinone and coumarin dyes, which share a similar benzopyrone structural motif.
Performance Comparison: A Data-Driven Approach
To facilitate a direct comparison, the following table summarizes key photophysical parameters for this compound and a selection of other relevant quinolinone and coumarin dyes. The data has been compiled from various scientific publications and databases. It is important to note that these values can be influenced by the solvent and other environmental factors.
| Dye | Chemical Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent |
| This compound | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | 351-364[1][2] | >400[1][2] | Data not readily available | Data not readily available | DMSO |
| Carbostyril 124 | 7-amino-4-methyl-2(1H)-quinolinone | 350[3] | 440 | 46,500 (at 219 nm)[4] | 0.97 (in water, pH 5-9)[4] | Various |
| Quinoline | Quinoline | 204 | - | 27,000[5] | 0.01[5] | Ethanol |
| 7-(Diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2) | 7-(Diethylamino)-3-cyano-2(1H)-quinolinone | 409[6] | - | - | 0.03 (in water with 1% ACN)[6] | Water/ACN |
| DQ2 + Cucurbit[7]uril (CB7) | - | - | - | - | 0.54[6] | Water/ACN |
| Coumarin 1 | 7-diethylamino-4-methylcoumarin | 373 | 450 | 23,500 | 0.50 | Ethanol |
Note: The molar extinction coefficient for Carbostyril 124 is provided at a different wavelength than its main absorption peak for fluorescence excitation.
Experimental Protocols: Ensuring Reproducible Results
Accurate and reproducible characterization of fluorescent dyes is essential for their effective application. Below are detailed methodologies for key experiments cited in this guide.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable spectroscopic grade solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. A cuvette containing the pure solvent is used as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for blue-emitting dyes[8].
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Spectra Acquisition:
-
Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Data Analysis: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is a critical parameter for applications involving prolonged or intense light exposure, such as fluorescence microscopy. A common method to assess photostability is to measure the decrease in fluorescence intensity over time under continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of the dye in a suitable solvent or a cellular sample stained with the dye.
-
Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination with the excitation light. The illumination intensity and acquisition parameters should be kept constant throughout the experiment.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the dye's photostability. The time taken for the fluorescence to decrease to half its initial value (t₁/₂) is often used as a quantitative measure.
Visualizing Experimental Workflows and Dye-Target Interactions
To further aid in the understanding of the application and characterization of these dyes, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for the synthesis, characterization, and application of quinolinone dyes.
Caption: A typical workflow for cellular imaging using quinolinone-based fluorescent dyes.
Conclusion
This compound and its analogs in the quinolinone family represent a versatile class of fluorophores with broad applications in scientific research. The choice of a specific dye should be guided by a thorough understanding of its photophysical properties and its suitability for the intended experimental conditions. By providing a comparative overview of key performance data and detailed experimental protocols, this guide aims to empower researchers to select the optimal quinolinone dye for their specific needs, thereby enhancing the quality and reliability of their fluorescence-based investigations. Further research is warranted to expand the publicly available photophysical data for a wider range of quinolinone dyes to facilitate even more comprehensive comparisons.
References
- 1. This compound | 26078-23-9 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Carbostyril 124 99 19840-99-4 [sigmaaldrich.com]
- 4. PhotochemCAD | Carbostyril 124 [photochemcad.com]
- 5. PhotochemCAD | Quinoline [photochemcad.com]
- 6. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine - Wikipedia [en.wikipedia.org]
Validating Cell Permeability of Carbostyril 165 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cell permeability of coumarin-based compounds, serving as a surrogate for Carbostyril 165, against standard reference compounds. The data presented herein is derived from established in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays are fundamental tools in drug discovery for predicting the oral absorption of new chemical entities.
Comparative Permeability Data
The following table summarizes the apparent permeability coefficients (Papp) for coumarin and its derivatives, alongside the well-characterized low and high permeability control compounds, atenolol and propranolol. Papp values are a quantitative measure of the rate at which a compound crosses a membrane or cell monolayer.
| Compound Class | Specific Compound/Derivative | Assay Type | Apparent Permeability (Papp) x 10-6 cm/s | Permeability Classification |
| This compound Analog | Coumarin | PAMPA | ~28.18 (logPe = -4.55)[1] | High |
| Various Coumarin Derivatives | Caco-2 (A-B) | 41 - 210[2][3] | High | |
| Low Permeability Control | Atenolol | Caco-2 (A-B) | 0.62[4] | Low |
| High Permeability Control | Propranolol | Caco-2 (A-B) | 19.63[4] | High |
Note: The PAMPA value for coumarin was converted from the provided logPe value. The Caco-2 data for coumarin derivatives represents a range observed for 18 different compounds.[2][3] (A-B) refers to apical to basolateral transport.
Experimental Methodologies
Detailed protocols for the PAMPA and Caco-2 assays are provided below. These methodologies are crucial for ensuring the reproducibility and reliability of the generated permeability data.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability.
Materials:
-
96-well filter plates with a hydrophobic PVDF membrane
-
96-well acceptor plates
-
Phospholipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and reference compounds (10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Dilute the test and reference compounds to a final concentration of 10 µM in PBS. Add 150 µL of the compound solutions to the wells of the coated filter plate (donor plate).
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution. Incubate the assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[5]
-
Sample Analysis: After incubation, separate the plates. Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.
-
Quantification: Determine the concentration of the compounds in the donor and acceptor wells using a validated LC-MS/MS method.[6][7][8]
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration of the compound in the acceptor well at time t
-
Ceq is the equilibrium concentration
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the surface area of the membrane
-
t is the incubation time
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. This model assesses both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell inserts (1 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound and reference compounds (10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of 23,000 cells/well. Culture the cells for 20-23 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values >200 Ω·cm². Additionally, perform a Lucifer yellow leakage test to confirm tight junction integrity.[9]
-
Prepare Dosing Solutions: Dilute the test and reference compounds to a final concentration of 10 µM in HBSS.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 1200 µL of fresh HBSS to the basolateral (bottom) chamber.
-
Add 300 µL of the dosing solution to the apical (top) chamber.[9]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 300 µL of fresh HBSS to the apical chamber.
-
Add 1200 µL of the dosing solution to the basolateral chamber.[9]
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 and gentle shaking for 2 hours.[10][11]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the compounds in the samples using a validated LC-MS/MS method.[10][12]
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of the compound in the donor chamber
-
Experimental Workflow and Signaling Pathways
To visualize the experimental process, the following diagrams illustrate the workflow for assessing cell permeability and a simplified representation of passive and active transport across a cell monolayer.
Experimental workflow for PAMPA and Caco-2 permeability assays.
Simplified signaling of passive and active transport across a cell monolayer.
References
- 1. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. culturecollections.org.uk [culturecollections.org.uk]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of Fluorescent Probes: A Comparative Guide for Researchers
While Carbostyril 165 is a recognized fluorescent dye, its application as a specific probe for biological targets such as amyloid-beta plaques and G-quadruplex DNA structures is not well-documented in current scientific literature. This guide, therefore, provides a comparative analysis of established and widely used fluorescent probes for these significant research targets, offering insights into their performance, experimental protocols, and the underlying principles of their utility.
Introduction to Fluorescent Probes in Biomedical Research
Fluorescent probes are indispensable tools in modern biological and biomedical research. Their ability to selectively bind to and illuminate specific biomolecules allows for real-time visualization and quantification, providing critical data for understanding disease mechanisms and developing novel therapeutics. The ideal fluorescent probe exhibits high specificity and affinity for its target, a significant fluorescence enhancement upon binding, and minimal off-target effects. This guide focuses on probes designed to target two key structures implicated in disease: amyloid-beta (Aβ) aggregates, the hallmark of Alzheimer's disease, and G-quadruplexes, non-canonical DNA structures involved in cancer and neurodegenerative disorders.
This compound: A Fluorescent Dye Lacking Documented Biological Specificity
This compound, chemically identified as 7-(dimethylamino)-4-methyl-1H-quinolin-2-one, is a fluorescent dye with excitation maxima at approximately 351 and 364 nm and an emission maximum greater than 400 nm.[1][2][3] Despite its fluorescent properties, a comprehensive review of scientific literature reveals a lack of evidence for its specific application as a probe for biological macromolecules like amyloid-beta fibrils or G-quadruplex DNA. The primary documented use of this compound is in the study of the interaction of fluorescent dyes with clay minerals.[1] While structurally related quinoline derivatives have been explored for detecting analytes like bisulfite and for tracking anticancer agents, these applications do not confer a specific targeting ability to this compound for the biomolecules of interest in this guide.[4][5]
Therefore, for researchers seeking reliable tools for visualizing amyloid-beta and G-quadruplexes, a focus on well-validated alternative probes is essential.
Comparative Analysis of Probes for Amyloid-Beta Aggregates
The aggregation of amyloid-beta peptides is a central event in the pathology of Alzheimer's disease. Fluorescent probes that can selectively bind to these aggregates are crucial for diagnostics and for screening potential therapeutic inhibitors.
Leading Amyloid-Beta Probes: Thioflavin T and its Analogs
Thioflavin T (ThT) is the gold standard for detecting amyloid fibrils in vitro.[6][7][8] Its fluorescence intensity increases significantly upon binding to the cross-β-sheet structure of amyloid fibrils. However, for in vivo applications, its charged nature limits its ability to cross the blood-brain barrier. This has led to the development of neutral analogs like BTA-1.[7][8]
| Probe | Target | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) | Quantum Yield (Φ) upon Binding |
| Thioflavin T (ThT) | Amyloid Fibrils | ~450 | ~482 | Micromolar to Nanomolar range | High |
| BTA-1 | Amyloid Fibrils | ~345 | ~430 | 20.2 nM (for Aβ40 fibrils) | Not widely reported |
| BSB | Amyloid Assemblies | Not specified | Blue-shifted upon photoconversion | Not specified | Increases upon photoconversion[9] |
| K114 | Amyloid Assemblies | Not specified | Blue-shifted upon photoconversion | Not specified | Increases upon photoconversion[9] |
| BD-Oligo | Aβ Oligomers | Not specified | Not specified | Not specified | Not specified |
Experimental Workflow: Staining Amyloid Plaques with Thioflavin T
Caption: A generalized workflow for staining amyloid plaques in brain tissue using Thioflavin T.
Experimental Protocol: Thioflavin T Staining of Amyloid Plaques in Brain Sections
-
Reagent Preparation : Prepare a 1% (w/v) aqueous solution of Thioflavin T. Filter the solution through a 0.22 µm filter before use. Prepare 80% and 70% ethanol solutions for washing.
-
Tissue Preparation : Use formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm thick). Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Staining : Incubate the rehydrated sections in the filtered Thioflavin T solution for 5-10 minutes at room temperature in the dark.
-
Differentiation and Washing : Briefly rinse the sections in distilled water. Differentiate the staining by washing twice in 80% ethanol for 5 minutes each, followed by a wash in 70% ethanol for 5 minutes. Finally, rinse with distilled water.
-
Mounting and Imaging : Mount the sections with an aqueous mounting medium. Visualize the stained amyloid plaques using a fluorescence microscope with an appropriate filter set (e.g., excitation at ~450 nm and emission at ~482 nm). Amyloid plaques will appear bright green-yellow.
Comparative Analysis of Probes for G-Quadruplexes
G-quadruplexes are four-stranded DNA structures that form in guanine-rich regions of the genome. They are implicated in the regulation of gene expression and are considered potential therapeutic targets in cancer.
Leading G-Quadruplex Probes
A variety of small molecules have been developed to specifically recognize and report the presence of G-quadruplex structures. These probes often exhibit fluorescence enhancement upon binding, allowing for their visualization in living cells.
| Probe | Target | Excitation (nm) | Emission (nm) | Selectivity | Key Feature |
| Thioflavin T (ThT) | G-Quadruplexes | ~425 | ~485 | Binds to various G4 topologies | Commercially available, but also binds amyloid fibrils[10] |
| o-BMVC | G-Quadruplexes | Not specified | Not specified | High contrast in fluorescence decay time between G4 and duplex DNA | Enables detection by fluorescence lifetime imaging microscopy (FLIM)[11] |
| IMT | DNA G-Quadruplexes in nucleus | Not specified | Not specified | Stains nuclear DNA G-quadruplexes | Allows for real-time visualization in living cells[10] |
| Indolyl-quinolinium based probes | G-Quadruplexes | Not specified | Not specified | Preferential stabilization of c-MYC and c-KIT1 promoter G4s | Low cytotoxicity and preferential staining of DNA over RNA[12] |
Signaling Pathway: G-Quadruplex Formation and Regulation
Caption: Simplified diagram of G-quadruplex formation, its cellular regulation, and detection by a fluorescent probe.
Experimental Protocol: Visualization of G-Quadruplexes in Living Cells using a Fluorescent Probe
-
Cell Culture : Plate cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy and culture them to the desired confluency.
-
Probe Preparation : Prepare a stock solution of the G-quadruplex fluorescent probe (e.g., IMT) in DMSO.[10] Dilute the stock solution to the final working concentration in cell culture medium.
-
Cell Staining : Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
-
Washing : After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging : Add fresh culture medium or PBS to the cells. Immediately image the cells using a confocal fluorescence microscope equipped with the appropriate laser lines and emission filters for the specific probe.
Conclusion
While this compound is a fluorescent molecule, its utility as a specific probe for amyloid-beta or G-quadruplexes is not supported by available data. Researchers aiming to study these critical biological structures should turn to the array of well-characterized and validated probes discussed in this guide. The selection of an appropriate probe will depend on the specific experimental context, including whether the study is in vitro or in vivo, the desired imaging modality, and the specific substructures of interest. The provided data tables and experimental protocols offer a starting point for integrating these powerful tools into research workflows, ultimately advancing our understanding of complex diseases and aiding in the development of novel diagnostics and therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | 26078-23-9 [chemicalbook.com]
- 3. Cas 26078-23-9,this compound | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. users.rowan.edu [users.rowan.edu]
- 9. Spectral photokinetic conversion of the fluorescent probes BSB and K114 for improved detection of amyloid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fluorescent probe for visualizing guanine-quadruplex DNA by fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization and fluorescence light-up of G-quadruplex nucleic acids using indolyl-quinolinium based probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Quantitative Fluorescence Analysis: A Comparative Guide to Carbostyril 165 and Alternative Fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a quantitative comparison of the fluorescent properties of Carbostyril 165 against commonly used alternative fluorophores, namely Coumarin 1, Coumarin 102, and Coumarin 153. The data presented is supported by detailed experimental protocols to assist in the replication and validation of these findings.
Performance Comparison of Fluorescent Probes
The selection of an appropriate fluorophore is contingent on various factors, including its brightness (a product of its molar extinction coefficient and quantum yield), fluorescence lifetime, and photostability. While this compound is a well-established blue-emitting fluorophore, a direct comparison with other dyes under standardized conditions is essential for informed decision-making.
The following tables summarize the key photophysical properties of this compound and the selected coumarin derivatives. It is important to note that these values can be influenced by the solvent and other environmental factors.
Table 1: Photophysical Properties of this compound and Comparative Dyes
| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Solvent |
| This compound | 351-364[1] | >400[1] | Data not available | Data not available | Data not available | - |
| Coumarin 1 | 373[2] | 446[3] | 23,500 at 373.2 nm[2] | 0.73[2] | ~2.5 | Ethanol |
| Coumarin 102 | 390 | 466[4] | Data not available | 0.76 | 3.1 | Ethanol |
| Coumarin 153 | 423[5] | 524.5[5] | ~40,000 | 0.54 | 4.8 | Ethanol |
Experimental Protocols
To ensure the reproducibility and accuracy of quantitative fluorescence measurements, detailed and standardized experimental protocols are paramount. The following sections outline the methodologies for determining the key performance indicators of fluorescent probes.
Experimental Workflow for Quantitative Fluorescence Analysis
Caption: Workflow for quantitative analysis of fluorescent probes.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Prepare a series of dilutions of the fluorophore in a suitable spectroscopic-grade solvent.
-
Measure the absorbance of each solution at the absorption maximum (λ_max) using a UV-Vis spectrophotometer.
-
Plot the absorbance at λ_max versus the concentration of the fluorophore.
-
The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for blue-emitting dyes.
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Protocol:
-
Prepare a dilute solution of the fluorophore.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser) at a wavelength near the fluorophore's absorption maximum.
-
Detect the emitted single photons using a high-speed detector.
-
The time difference between the excitation pulse and the arrival of the emitted photon is measured and recorded.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Determination of Photostability
Photostability refers to a fluorophore's resistance to photodegradation or photobleaching upon exposure to light.
Protocol:
-
Prepare a solution of the fluorophore in a suitable solvent and place it in a cuvette.
-
Continuously illuminate the sample with a light source at the fluorophore's excitation maximum using a spectrofluorometer or a dedicated photobleaching setup.
-
Record the fluorescence intensity at the emission maximum at regular time intervals.
-
Plot the fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to half of its initial value (the half-life) or by calculating the photobleaching quantum yield.
Signaling Pathways and Logical Relationships
The process of fluorescence involves several key steps, from the absorption of light to the emission of a photon. This can be visualized as a simplified signaling pathway.
References
Performance of Carbostyril Derivatives in Diverse Cell Lines: A Comparative Guide
While specific performance data for Carbostyril 165 in different cell lines is not publicly available, this guide provides a comparative analysis of structurally related carbostyril (quinolinone) derivatives that have been extensively studied for their therapeutic potential. This information is intended for researchers, scientists, and drug development professionals interested in the biological activities of this class of compounds.
The carbostyril scaffold is a key pharmacophore in several approved drugs and clinical candidates, exhibiting a range of biological activities, including anticancer, antipsychotic, and antiplatelet effects. This guide summarizes the performance of notable carbostyril derivatives in various cancer cell lines, details the experimental protocols used for their evaluation, and provides visual representations of relevant pathways and workflows.
Comparative Performance of Carbostyril Derivatives in Cancer Cell Lines
The following tables summarize the in vitro cytotoxic and anti-proliferative activities of several carbostyril derivatives against a panel of human cancer cell lines. These compounds serve as relevant alternatives for understanding the potential biological effects of the carbostyril chemical class.
Table 1: Cytotoxic Activity (IC50 values in µM) of Aripiprazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 12.1 ± 0.40 | [1][2] |
| MDA-MB-231 | Breast Cancer | 19.83 ± 0.27 | [2] |
| AU565 | Breast Cancer | 18.02 ± 0.44 | [2] |
| BT-474 | Breast Cancer | 36.42 ± 0.12 | [2] |
| PANC-1 | Pancreatic Cancer | Data suggests cytotoxic activity | [3] |
| PSN-1 | Pancreatic Cancer | Data suggests cytotoxic activity | [3] |
| A549 | Non-small cell lung cancer | Data suggests cytotoxic activity | [3] |
Aripiprazole, an atypical antipsychotic, has demonstrated selective cytotoxic activity against various cancer cell lines, inducing cell death and inhibiting proliferation.[1][2][3]
Table 2: Anticancer Activity of Novel Carbostyril-3′-carbonitrilselenophene Hybrid Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3h | MCF7 | Breast Cancer | 2.74 | [4][5] |
| 3f | MCF7 | Breast Cancer | 3.64 | [4][5] |
| 3h | DU145 | Prostate Cancer | 3.90 | [4][5] |
| 3f | DU145 | Prostate Cancer | 4.21 | [4][5] |
Recent studies have synthesized novel carbostyril derivatives and evaluated their antiproliferative properties, identifying compounds with potent activity against breast and prostate cancer cell lines.[4][5]
Table 3: Performance of Vesnarinone and Cilostazol in Cancer Cell Lines
| Compound | Cell Line(s) | Cancer Type | Observed Effects | Reference |
| Vesnarinone | PANC-1, MIA PaCa-2, BxPC-3 | Pancreatic Cancer | Inhibition of in vitro and in vivo growth, induction of apoptosis. | [6] |
| Vesnarinone | PC-9, Lu 134A | Lung Cancer | Additive inhibitory effect with irradiation, improved sensitivity to radiation. | [7] |
| Vesnarinone | Human oral squamous carcinoma cells | Oral Cancer | Suppression of angiogenesis and tumor growth by inhibiting VEGF and IL-8 expression. | [8] |
| Cilostazol | DLD-1 | Colon Cancer | Inhibition of cancer cell motility and invasion. | [9] |
| Cilostazol | K562 | Chronic Myeloid Leukemia | Reduced cell viability, induction of apoptosis via inhibition of AKT signaling. | [10] |
Vesnarinone, originally a cardiotonic agent, has shown significant antitumor activity in various cancer models.[6][7][8] Cilostazol, a phosphodiesterase III inhibitor, has demonstrated effects on cancer cell motility and viability.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of carbostyril derivatives.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the carbostyril derivative for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
-
2. Trypan Blue Dye Exclusion Test:
-
Principle: This assay distinguishes viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Harvest cells after treatment with the carbostyril derivative.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.[6]
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Harvest and wash the treated cells with a binding buffer.
-
Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
2. Nuclear Condensation Staining (e.g., with Hoechst 33342):
-
Principle: Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation and nuclear fragmentation. Hoechst 33342 is a fluorescent dye that binds to DNA and can be used to visualize these changes.
-
Protocol:
-
Culture cells on coverslips and treat with the carbostyril derivative.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Stain the cells with Hoechst 33342 solution.
-
Wash the cells and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear smaller, brighter, and fragmented compared to the diffuse, pale blue nuclei of healthy cells.[10]
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathways modulated by carbostyril derivatives.
Experimental Workflow
References
- 1. Antipsychotics drug aripiprazole as a lead against breast cancer cell line (MCF-7) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aripiprazole, an Antipsychotic and Partial Dopamine Agonist, Inhibits Cancer Stem Cells and Reverses Chemoresistance | Anticancer Research [ar.iiarjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A quinolinone derivative, vesnarinone (OPC-8212), significantly inhibits the in vitro and in vivo growth of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quinolinone derivative, vesnarinone, in combination with irradiation on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vesnarinone inhibits angiogenesis and tumorigenicity of human oral squamous cell carcinoma cells by suppressing the expression of vascular endothelial growth factor and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase type III inhibitor, cilostazol, inhibits colon cancer cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting AKT signaling pathway with cilostazol and meloxicam synergism for suppressing K562 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating the Cellular Maze: A Guide to the Cross-Reactivity of Carbostyril 165
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known properties of Carbostyril 165 and delves into the potential for its cross-reactivity with cellular components. While primarily utilized as a fluorescent dye, the broader biological activities of its core chemical structure, a quinolinone derivative, warrant a careful consideration of its potential off-target interactions in sensitive experimental systems. This document outlines the challenges of using fluorescent probes, provides experimental frameworks for assessing specificity, and summarizes the known biological landscape of the quinolinone scaffold.
This compound: A Fluorescent Probe in Focus
This compound, chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a fluorescent dye with excitation and emission maxima that make it suitable for various microscopy applications. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 7-amino-4-methyl-2(1H)-quinolinone |
| Molecular Formula | C₁₀H₁₀N₂O |
| Excitation Maximum | ~350 nm |
| Emission Maximum | ~440 nm |
| Primary Use | Fluorescent label/probe |
The Specter of Cross-Reactivity: Beyond the Intended Signal
The utility of any fluorescent probe is contingent on its specificity for the intended target. However, the introduction of exogenous molecules into a complex cellular environment can lead to a range of unintended interactions, broadly termed cross-reactivity. For fluorescent dyes like this compound, these can manifest as:
-
Non-Specific Binding: The probe may adhere to cellular structures or surfaces for which it has no specific affinity, often driven by physicochemical properties like hydrophobicity.[1][2] This can result in a high background signal, obscuring the true localization of the target and leading to misinterpretation of the data.[1][2]
-
Phototoxicity: Upon illumination, fluorescent molecules can generate reactive oxygen species (ROS) that can damage cellular components, perturb normal physiological processes, and even induce cell death.[3][4][5][6][7] This is a critical consideration in live-cell imaging, where the experimental process itself can introduce artifacts.
-
Pharmacological Off-Target Effects: The core chemical scaffold of the dye may possess inherent biological activity, leading to interactions with cellular proteins such as enzymes, receptors, or ion channels.
The Quinolinone Scaffold: A Biologically Active Core
While this compound is employed as a fluorescent tool, its quinolinone backbone is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[8][9][10] Derivatives of quinoline and quinolinone have been extensively investigated and developed for a wide range of biological activities. Understanding this context is crucial for anticipating potential cross-reactivity.
| Biological Activity of Quinolinone/Quinoline Derivatives | Examples of Cellular Targets/Pathways |
| Anticancer | DNA topoisomerases, protein kinases, tubulin polymerization, cell cycle regulation.[11] |
| Antimicrobial | DNA gyrase, topoisomerase IV. |
| Antimalarial | Heme detoxification pathway in Plasmodium falciparum.[10] |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX). |
| Antiviral | Viral enzymes and entry mechanisms.[9] |
The existence of these activities within the broader chemical class of this compound suggests that, should the dye enter cells and accumulate, it could potentially interact with a variety of endogenous proteins, leading to unexpected biological effects.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental data obtained using this compound or any fluorescent probe, it is imperative to perform rigorous controls to assess its specificity and potential for inducing artifacts.
Assessing Non-Specific Binding
Objective: To determine the extent to which the fluorescent signal is localized to the intended target versus non-specific cellular structures.
Methodology: Co-localization with Known Markers
-
Cell Culture and Labeling:
-
Culture cells of interest on glass-bottom dishes suitable for high-resolution microscopy.
-
Label your target of interest with this compound according to your specific protocol.
-
In parallel, label cells with a well-characterized marker for organelles or cellular compartments where non-specific binding is suspected (e.g., a mitochondrial or lysosomal marker).
-
-
Control Samples:
-
Include a "dye alone" control where cells are incubated with this compound without the primary labeling agent (e.g., if using a secondary antibody conjugated to the dye, incubate with the conjugated secondary alone).
-
An unstained control to assess cellular autofluorescence.
-
-
Image Acquisition:
-
Acquire multi-channel fluorescence images, ensuring no spectral bleed-through between the this compound channel and the organelle marker channel.
-
-
Analysis:
-
Quantify the degree of co-localization between the this compound signal and the organelle markers using Pearson's Correlation Coefficient or Mander's Overlap Coefficient. A high degree of co-localization with a non-target organelle suggests non-specific binding.
-
In the "dye alone" control, any significant cellular fluorescence indicates non-specific binding.
-
Evaluating Phototoxicity
Objective: To determine if the illumination conditions required for imaging this compound are detrimental to cell health and function.
Methodology: Live-Cell Viability and Functional Assays
-
Cell Culture and Staining:
-
Plate cells in a multi-well format.
-
Stain cells with this compound as for a typical imaging experiment. Include unstained and vehicle-treated controls.
-
-
Illumination Protocol:
-
Expose a subset of wells to the same illumination parameters (intensity, duration, frequency) as a typical time-lapse imaging experiment.
-
Keep a parallel set of stained and unstained wells in the dark.
-
-
Viability Assessment:
-
Immediately following the illumination protocol, and at subsequent time points (e.g., 1, 6, 24 hours), assess cell viability using a standard assay (e.g., Propidium Iodide staining, Annexin V staining for apoptosis, or a metabolic assay like MTT).
-
-
Functional Assessment:
-
If studying a specific cellular process (e.g., cell migration, division), quantify this process in illuminated versus non-illuminated cells. A significant difference in the measured parameter indicates a phototoxic effect.
-
Visualizing Workflows and Interactions
To aid in the conceptualization of these processes, the following diagrams illustrate a logical workflow for assessing dye specificity and the potential for off-target interactions.
Caption: Workflow for assessing this compound specificity.
Caption: Potential cellular interactions of this compound.
Conclusion
This compound is a valuable tool for fluorescent imaging; however, researchers must remain vigilant to the potential for cross-reactivity and experimental artifacts. A thorough understanding of the general principles of non-specific binding and phototoxicity, coupled with the specific biological context of the quinolinone chemical class, is essential for the design of robust experiments and the accurate interpretation of results. By implementing the control experiments outlined in this guide, scientists can enhance the reliability of their findings and confidently navigate the complexities of the cellular environment.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 5. researchgate.net [researchgate.net]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Carbostyril 165: A Head-to-Head Comparison with Commercial Fluorescent Dyes for Cellular Imaging and Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of Carbostyril 165 against two widely used commercial blue fluorescent dyes, Alexa Fluor™ 350 and DyLight™ 350. We present a comprehensive analysis of their photophysical properties and detailed experimental protocols for their application in cellular imaging and flow cytometry.
This compound, a derivative of 7-amino-4-methylcoumarin (also known as coumarin 124), is a blue-emitting fluorescent dye. Its core structure, a carbostyril (or 2-quinolinone) moiety, is known for producing compounds with high fluorescence efficiency. This guide aims to benchmark this compound's performance against established commercial alternatives to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. A summary of the key characteristics of this compound, Alexa Fluor™ 350, and DyLight™ 350 is presented below.
| Property | This compound | Alexa Fluor™ 350 | DyLight™ 350 |
| Excitation Maximum (λex) | ~351-364 nm | ~346 nm | ~353 nm[1] |
| Emission Maximum (λem) | >400 nm | ~442 nm | ~432 nm[1] |
| Molar Extinction Coefficient (ε) | Not explicitly found in searches | 19,000 cm⁻¹M⁻¹ | 15,000 cm⁻¹M⁻¹[1] |
| Quantum Yield (Φ) | High Efficiency | 0.24 | High |
| Solvent/Environment | DMSO / Water | Aqueous Buffer | Not specified |
Note: While specific quantitative data for the quantum yield of this compound and DyLight 350 were not found, literature suggests both possess high quantum efficiency.[2][3] Carbostyril derivatives, in general, are noted for their strong fluorescence.[2]
Experimental Protocols
To ensure a fair and reproducible comparison, standardized experimental protocols are essential. The following sections provide detailed methodologies for evaluating the performance of these dyes in common laboratory applications.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the relative method for determining the fluorescence quantum yield of a test dye (e.g., this compound) by comparing it to a standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
Test dye (this compound)
-
Standard dye (Quinine Sulfate)
-
Spectroscopic grade solvent (e.g., DMSO for this compound, 0.1 M H₂SO₄ for Quinine Sulfate)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the appropriate solvent at a concentration of ~1 mg/mL.
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard dyes with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum of each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the test dye using the following equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent.
-
Protocol 2: Comparative Photostability in Fluorescence Microscopy
This protocol describes a method to compare the photostability of this compound, Alexa Fluor™ 350, and DyLight™ 350 in a fixed-cell imaging experiment.
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antibodies conjugated to this compound, Alexa Fluor™ 350, and DyLight™ 350 targeting a common intracellular antigen (e.g., α-tubulin)
-
Mounting medium
-
Fluorescence microscope with a suitable filter set for blue fluorescence and a camera capable of time-lapse imaging.
Procedure:
-
Cell Preparation: Fix and permeabilize the cells on coverslips.
-
Immunostaining: Incubate the coverslips with the respective fluorescently labeled antibodies according to standard immunocytochemistry protocols.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image Acquisition:
-
Locate a field of view with similarly stained cells for each dye.
-
Using identical illumination intensity and exposure times, acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) within the stained cells for each time point.
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity versus time for each dye. A slower decay in fluorescence indicates higher photostability.[4][5]
-
Protocol 3: Benchmarking in Intracellular Staining for Flow Cytometry
This protocol provides a framework for comparing the performance of the three dyes in intracellular staining for flow cytometry.[6][7][8][9]
Materials:
-
Suspension cells
-
Fixation/Permeabilization Kit (e.g., BD Cytofix/Cytoperm™)
-
Antibodies conjugated to this compound, Alexa Fluor™ 350, and DyLight™ 350 targeting an intracellular antigen.
-
Flow Cytometer with a violet laser (e.g., 405 nm).
-
FACS tubes
-
Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration.
-
Surface Staining (Optional): If required, perform staining for cell surface markers.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Incubate the permeabilized cells with the respective fluorescently labeled antibodies.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Resuspend the cells in staining buffer and acquire data on the flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Compare the Mean Fluorescence Intensity (MFI) of the positive populations for each dye. A higher MFI indicates a brighter signal.
-
Calculate the Stain Index for each dye to provide a standardized measure of brightness relative to background.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in benchmarking these fluorescent dyes.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for comparing photostability in microscopy.
Caption: Workflow for benchmarking dyes in flow cytometry.
Conclusion
This guide provides a foundational framework for comparing this compound with its commercial counterparts, Alexa Fluor™ 350 and DyLight™ 350. The provided data and protocols enable researchers to conduct their own objective evaluations based on the specific requirements of their experimental systems. While this compound shows promise as a highly efficient blue fluorescent dye, direct experimental comparison of its quantum yield and photostability against these established commercial dyes is recommended for definitive performance assessment. The selection of the optimal dye will ultimately depend on a combination of factors including brightness, photostability, and cost-effectiveness for the intended application.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. sciforum.net [sciforum.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Proper Disposal of Carbostyril 165: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. Carbostyril 165 (CAS 26078-23-9), a fluorescent dye belonging to the quinolinone family, requires careful management due to its potential environmental hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, regional, and national regulations. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid Contact: Prevent contact with skin and eyes.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Characterization: All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, gloves, weighing boats, and wipes.
-
The first rinse of any glassware or containers that held the compound.
-
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS guidelines. Keep it separate from non-hazardous waste and other incompatible chemical waste to prevent potentially dangerous reactions.
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition with a secure, tight-fitting lid.
-
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "7-(dimethylamino)-4-methyl-2(1h)-quinolinone".
-
The CAS number: "26078-23-9".
-
An indication of the hazards (e.g., "Harmful," "Environmental Hazard").
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Provide the disposal contractor with all available safety information for the waste.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 26078-23-9 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Boiling Point | 340.37°C (estimate) |
| Flash Point | 199.6°C[1] |
| Solubility | 10 mM in DMSO[2] |
| Excitation Maximum (λex) | 351/364 nm |
| Emission Maximum (λem) | >400 nm[3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous for water)[1] |
| Safety Phrases | S24/25 (Avoid contact with skin and eyes)[1] |
Experimental Workflow: Fluorescent Staining of Cells
This compound is utilized as a fluorescent dye in various research applications, such as cellular imaging. The following diagram illustrates a typical workflow for a cell staining experiment.
Caption: A typical workflow for a cell staining experiment using a fluorescent dye like this compound.
References
Essential Safety and Logistical Information for Handling Carbostyril 165
Hazard Identification and GHS Classification
Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, should be handled with care. Based on data for analogous quinoline compounds, it should be treated as a potentially hazardous substance. The following table summarizes potential hazards associated with structurally similar chemicals.
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Acute Toxicity (Oral) | 8-Hydroxyquinoline, 7-Hydroxyquinoline | Toxic or harmful if swallowed. |
| Acute Toxicity (Dermal) | 7-Hydroxyquinoline | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | 7-Hydroxyquinoline | Harmful if inhaled as dust or mist. |
| Skin Corrosion/Irritation | 7-Hydroxyquinoline, 7-Methylquinoline | Causes skin irritation. |
| Serious Eye Damage/Irritation | 8-Hydroxyquinoline, 7-Hydroxyquinoline, 7-Methylquinoline | Causes serious eye damage or irritation. |
| Respiratory/Skin Sensitization | 8-Hydroxyquinoline | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects. |
| Carcinogenicity | Quinoline | May cause cancer. |
| Reproductive Toxicity | 8-Hydroxyquinoline | May damage fertility or the unborn child. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always check for integrity before use. |
| Eye/Face Protection | Safety goggles with side-shields | Tightly fitting safety goggles are required. A face shield should be used when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant clothing is advised. |
| Respiratory Protection | NIOSH-approved respirator | To be used in the absence of a chemical fume hood, especially when handling the powder form or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.
-
Before starting, ensure the work area is clean and free of clutter.
2. Weighing and Transfer:
-
When weighing and transferring the solid compound, use caution to prevent the generation of dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the material.
3. Dissolving and Solution Handling:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name and any known hazards.
4. Spill Management:
-
In case of a small spill, carefully clean it up using appropriate absorbent materials.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any contaminated materials (e.g., gloves, weigh paper, absorbent pads) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof container that is properly labeled as hazardous waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers in accordance with institutional and local regulations.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
